2,4-Dichloro-5-(chloromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHIYZLLIBBPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376398 | |
| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73998-96-6 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73998-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichloro-5-(chloromethyl)pyridine molecular weight and formula
An In-depth Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine: Synthesis, Reactivity, and Applications
Introduction
This compound is a pivotal intermediate compound in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring a reactive chloromethyl group and two distinct chlorine atoms on the pyridine ring—makes it a versatile building block for constructing highly substituted heterocyclic systems. The strategic placement of these leaving groups allows for sequential and regioselective reactions, providing a robust platform for molecular elaboration. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic routes, reactivity profile, analytical methodologies, and key applications, tailored for researchers and professionals in chemical and drug development.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound define its behavior in chemical systems and inform its handling and purification.
-
IUPAC Name: this compound[3]
The structural arrangement of the molecule is depicted below.
Caption: Chemical structure of this compound.
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₃N | [1][2] |
| Molecular Weight | 196.46 g/mol | [1][2] |
| CAS Number | 73998-96-6 | [1][2] |
| Boiling Point | 273.8 °C at 760 mmHg | [2] |
| Density | 1.463 g/mL (Predicted) | [4] |
| pKa | -0.28 ± 0.10 (Predicted) | [4] |
| Solubility | Partly miscible in water | [5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
Synthesis and Manufacturing Routes
The synthesis of this compound can be approached through several strategic pathways. A common and effective laboratory-scale method involves the direct chlorination of a corresponding hydroxymethyl precursor. More scalable industrial routes often begin with simpler, bulk starting materials like 3-methylpyridine (β-picoline).
Synthesis via Chlorination of (4,6-Dichloropyridin-3-yl)methanol
This route offers a direct conversion using a common chlorinating agent, thionyl chloride (SOCl₂). The reaction is typically high-yielding and proceeds under mild conditions.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM), slowly add thionyl chloride (1.0-1.2 eq) at room temperature.[1]
-
Reaction: Stir the reaction mixture for 15-30 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the mixture to 0°C and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[1]
-
Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting crude product by flash chromatography on silica gel, using dichloromethane as the eluent, to afford the pure product.[1]
Multi-step Synthesis from 3-Methylpyridine (β-Picoline)
For industrial-scale production, pathways commencing from inexpensive feedstocks are preferred. A logical, though multi-step, approach starts with 3-methylpyridine.
-
Synthesis of 2-Chloro-5-methylpyridine: The precursor 2-chloro-5-methylpyridine can be synthesized from 3-methylpyridine via various routes, including condensation of propionaldehyde and an acrylic ester to form a dihydropyridone, followed by halogenation and dehydrohalogenation steps.[6][7][8]
-
Chlorination of the Pyridine Ring: Further chlorination of 2-chloro-5-methylpyridine can introduce a second chlorine atom onto the pyridine ring, typically at the C4 or C6 position depending on the conditions.
-
Side-Chain Chlorination: The final step involves the radical chlorination of the methyl group to the desired chloromethyl group. This is often achieved using chlorine gas under UV irradiation or with a chemical initiator.[9]
This route requires careful control over chlorination conditions to achieve the desired regioselectivity and avoid over-chlorination to the trichloromethyl derivative.[6][7]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms.
Caption: Reactivity profile of this compound.
Nucleophilic Substitution at the Chloromethyl Group
The primary site of reactivity is the chloromethyl group at the C5 position. This carbon is analogous to a benzylic carbon, making the attached chlorine an excellent leaving group for Sₙ2-type reactions . This allows for facile substitution by a wide range of nucleophiles under relatively mild conditions.[10]
-
Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine, readily forms the corresponding aminomethylpyridine derivatives.[10]
-
Ether and Thioether Formation: Alkoxides and thiolates can displace the chloride to form ethers and thioethers, respectively.
Nucleophilic Aromatic Substitution (SₙAr) on the Pyridine Ring
The chlorine atoms at the C2 and C4 positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The reactivity of these positions is dictated by the electron-withdrawing effect of the ring nitrogen.[11]
-
Reactivity at C4: The C4 position is generally the more reactive site for SₙAr. Nucleophilic attack at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[11][12]
-
Reactivity at C2: The C2 position is also activated but is generally less reactive than C4 due to steric hindrance and electronic factors. Substitution at C2 often requires more forcing conditions (e.g., higher temperatures) than substitution at C4.[11][12]
This differential reactivity allows for a stepwise functionalization of the molecule. A soft nucleophile under mild conditions will typically react at the chloromethyl group first. Subsequently, a stronger nucleophile under more forcing conditions can be used to displace the C4-chloro and then the C2-chloro substituent.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using reverse-phase HPLC. A suitable starting method, based on analogous compounds, would be:
Spectroscopic Data (Predicted)
| Technique | Predicted Features |
| ¹H NMR | δ ~8.3 ppm (s, 1H): Proton at C6, deshielded by the adjacent nitrogen. δ ~7.5 ppm (s, 1H): Proton at C3. δ ~4.7 ppm (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl). |
| ¹³C NMR | δ ~152 ppm: C2 (attached to Cl and adjacent to N). δ ~150 ppm: C6 (adjacent to N). δ ~145 ppm: C4 (attached to Cl). δ ~135 ppm: C5 (attached to CH₂Cl). δ ~125 ppm: C3. δ ~43 ppm: -CH₂Cl carbon. |
| Mass Spec. | M⁺ Peak: A characteristic cluster of isotopic peaks for three chlorine atoms. Expected m/z values would be ~195 (M⁺), 197, 199, and 201, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Fragmentation: A prominent fragment corresponding to the loss of a chlorine atom (M-Cl)⁺ or the chloromethyl group (M-CH₂Cl)⁺. |
| IR | ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring. ~1570, 1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1200-1000 cm⁻¹: C-Cl stretching vibrations. ~800-700 cm⁻¹: C-Cl stretching of the -CH₂Cl group. |
Applications in Research and Development
This compound is a valuable building block for synthesizing biologically active molecules. Its structure is found within or is used to access key intermediates for several classes of compounds.
-
Agrochemicals: Polychlorinated pyridines are crucial precursors for a range of herbicides, fungicides, and insecticides.[9] For instance, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates for the fungicide fluazinam and the insecticide fluopicolide.[14][15] The title compound serves as a versatile starting point for accessing these highly functionalized pyridine systems.
-
Pharmaceuticals: The substituted pyridine motif is a privileged structure in medicinal chemistry. While direct synthesis routes for major drugs starting from this specific isomer are not prominently published, its functional handles are highly relevant. For example, the CDK4/6 inhibitor Ribociclib , used in cancer therapy, contains a substituted aminopyridine core.[16][17][18] The reactivity of this compound makes it an ideal candidate for building libraries of novel kinase inhibitors and other potential therapeutic agents through combinatorial chemistry approaches.
Safety, Handling, and Disposal
Due to its reactivity and potential toxicity, this compound must be handled with appropriate safety precautions.
Hazard Identification:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H314: Causes severe skin burns and eye damage.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eye Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5]
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][5] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[4]
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous chemical waste.
References
- 1. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 2. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 3. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 15. 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 [chemicalbook.com]
- 16. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 17. longdom.org [longdom.org]
- 18. WO2019166987A1 - A process for the preparation of ribociclib and its intermediates - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine: Structure, Synthesis, and Applications
Introduction
2,4-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of agrochemical and pharmaceutical development. Its trifunctional nature, featuring a pyridine core, two chlorine substituents on the aromatic ring, and a reactive chloromethyl group, makes it a versatile building block for the synthesis of a diverse range of complex, biologically active molecules. The strategic placement of these functional groups allows for selective chemical modifications, providing a robust scaffold for the development of new chemical entities. This guide offers a comprehensive overview of the nomenclature, structural characteristics, physicochemical properties, synthesis, reactivity, and applications of this important chemical intermediate, with a focus on providing practical insights for laboratory and industrial applications.
Chemical Structure and Nomenclature
A precise understanding of the structure and naming conventions of this compound is fundamental for its effective use and for clear communication within the scientific community.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly referred to by several synonyms, including:
Structural Representation and Chemical Identifiers
The molecular structure of this compound consists of a pyridine ring substituted at the 2- and 4-positions with chlorine atoms and at the 5-position with a chloromethyl group.
| Identifier | Value |
| CAS Number | 73998-96-6[1] |
| Molecular Formula | C₆H₄Cl₃N[1] |
| Molecular Weight | 196.46 g/mol [2] |
| SMILES | C1=C(C(=CN=C1Cl)CCl)Cl[1] |
| InChI | InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Physical Form | Solid | [3] (from Sigma-Aldrich) |
| Boiling Point | 274 °C | [2] |
| Density | 1.463 g/cm³ | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and well-documented laboratory-scale method involves the chlorination of a precursor alcohol using thionyl chloride.
Synthesis from (4,6-Dichloropyridin-3-yl)methanol
A prevalent synthetic route involves the reaction of (4,6-dichloropyridin-3-yl)methanol with thionyl chloride (SOCl₂)[2]. This method provides a direct conversion of the hydroxymethyl group to the desired chloromethyl group.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
The following is a generalized, step-by-step protocol based on established procedures[2]:
-
Reaction Setup: In a well-ventilated fume hood, dissolve (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Slowly add thionyl chloride (1.0-1.2 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 15 minutes to several hours) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound[2].
Mechanistic Insights: Chlorination with Thionyl Chloride
The conversion of the primary alcohol to an alkyl chloride by thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This is followed by an intramolecular nucleophilic substitution.
Caption: Mechanism of alcohol chlorination by thionyl chloride.
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite[4]. A base, such as pyridine or the chloride ion itself, then deprotonates the intermediate. The resulting alkyl chlorosulfite can then undergo an intramolecular nucleophilic substitution with internal return (Sₙi), where the chlorine atom attacks the carbon from the same face as the leaving group, leading to retention of stereochemistry (though this is not a factor for a primary alcohol)[4][5]. The driving force for this step is the formation of the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl)[4].
Reactivity and Applications in Drug Development and Agrochemicals
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The chloromethyl group is the most labile and is susceptible to nucleophilic substitution, making it an excellent electrophilic handle for introducing the dichloropyridyl moiety into a target molecule.
Key Intermediate in Agrochemical Synthesis
Polychlorinated pyridines are crucial intermediates in the synthesis of numerous agrochemicals, including herbicides, insecticides, and fungicides[6]. The related compound, 2-chloro-5-(chloromethyl)pyridine, is a well-known precursor to the neonicotinoid class of insecticides, such as imidacloprid and acetamiprid[7][8]. These insecticides function by targeting the nicotinic acetylcholine receptors in insects.
Scaffold for Novel Bioactive Molecules
The dichloropyridyl scaffold is a valuable pharmacophore in medicinal chemistry. A study by Pimpale et al. demonstrated the use of 2-chloro-5-(chloromethyl)pyridine in the synthesis of novel bioactive compounds[9]. In this work, the chloromethyl group was converted to a hydrazinylmethyl group, which was then reacted with various aromatic aldehydes to produce a library of hydrazone derivatives. Preliminary biological screening of these compounds revealed promising antimicrobial and anti-malarial activities, highlighting the potential of this scaffold in drug discovery[9].
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 3- and 6-positions of the pyridine ring, and a singlet in the aliphatic region for the two protons of the chloromethyl group.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic isotopic patterns due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of a chlorine radical, the chloromethyl group, and cleavage of the pyridine ring.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory or industrial setting.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its well-defined structure and predictable reactivity make it a reliable building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.
References
- 1. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 73998-96-6|this compound|BLD Pharm [bldpharm.com]
- 10. CAS 73998-96-6 | this compound - Synblock [synblock.com]
spectroscopic data for 2,4-Dichloro-5-(chloromethyl)pyridine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-5-(chloromethyl)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 73998-96-6), a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both predicted data based on established principles and detailed, field-proven experimental protocols. The causality behind spectral interpretations and experimental choices is explained to provide a deeper, actionable understanding.
Molecular Structure and Overview
This compound is a substituted pyridine with the molecular formula C₆H₄Cl₃N and a molecular weight of approximately 196.46 g/mol .[2][3][4] Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a chloromethyl group at position 5. This specific arrangement of electron-withdrawing groups significantly influences its chemical reactivity and its spectral characteristics.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to be simple, showing two distinct signals for the aromatic protons and one for the methylene protons of the chloromethyl group. The significant deshielding effect of the electronegative nitrogen and chlorine atoms will shift the aromatic protons downfield.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.45 | Singlet (s) |
| H-6 | ~8.30 | Singlet (s) |
| -CH₂Cl | ~4.70 | Singlet (s) |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
H-6 Proton (~8.30 ppm): This proton is adjacent to the ring nitrogen, which strongly withdraws electron density, causing a significant downfield shift. Its singlet multiplicity arises from the absence of adjacent protons (protons on neighboring carbons) for spin-spin coupling.
-
H-3 Proton (~7.45 ppm): This proton is less deshielded than H-6. It is also a singlet because its neighboring carbons (C-2 and C-4) are fully substituted.
-
-CH₂Cl Protons (~4.70 ppm): The methylene protons are adjacent to both an aromatic ring and a chlorine atom, both of which are deshielding. This results in a downfield shift compared to a typical alkyl group. The signal is a singlet as there are no vicinal protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms (N, Cl).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~152.0 |
| C-3 | ~125.0 |
| C-4 | ~145.0 |
| C-5 | ~138.0 |
| C-6 | ~151.0 |
| -CH₂Cl | ~43.0 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (N or Cl), causing them to appear significantly downfield. C-2 and C-6 are adjacent to the nitrogen, while C-2 and C-4 bear chlorine atoms, leading to their deshielded nature.
-
C-3 and C-5: These carbons, bearing hydrogen and the chloromethyl group respectively, are found at more intermediate chemical shifts.
-
-CH₂Cl Carbon: The chloromethyl carbon is the most upfield signal, as is typical for sp³-hybridized carbons, though it is shifted downfield from a standard methyl group due to the attached chlorine.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a 30-degree pulse angle to avoid saturation.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a broader spectral width (e.g., 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group / Bond | Description of Vibration |
|---|---|---|
| 3100-3000 | C-H (Aromatic) | Stretching |
| 1580-1550 | C=N, C=C | Pyridine ring stretching |
| 1470-1430 | C=C | Pyridine ring stretching |
| 1250-1200 | C-H (Aromatic) | In-plane bending |
| 850-750 | C-Cl (Aromatic) | Stretching |
| 750-650 | C-Cl (Alkyl) | Stretching |
| ~1440 | -CH₂- | Scissoring (bending) |
Expertise & Experience: Interpreting the IR Spectrum
-
Pyridine Ring: The characteristic absorptions in the 1580-1430 cm⁻¹ region are definitive evidence for the pyridine scaffold.[5]
-
C-Cl Bonds: The presence of strong bands in the 850-650 cm⁻¹ range confirms the multiple chlorine substituents. Distinguishing between the aromatic and alkyl C-Cl stretches can be challenging as they often overlap, but their presence is a key validation point.
-
Chloromethyl Group: The -CH₂- scissoring vibration around 1440 cm⁻¹ helps confirm the presence of the methylene group.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands and compare them to reference data.
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed offers clues to the molecule's structure.
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum of this compound will be distinguished by a complex isotopic pattern for any chlorine-containing ion, arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 ratio. For a molecule with three chlorine atoms, the molecular ion will appear as a cluster of peaks at M, M+2, M+4, and M+6.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (for ³⁵Cl) | Ion | Description |
|---|---|---|
| 195 | [M]⁺˙ | Molecular Ion |
| 197 | [M+2]⁺˙ | Isotope Peak |
| 199 | [M+4]⁺˙ | Isotope Peak |
| 201 | [M+6]⁺˙ | Isotope Peak |
| 160 | [M-Cl]⁺ | Loss of a chlorine radical |
| 146 | [M-CH₂Cl]⁺ | Loss of a chloromethyl radical |
| 125 | [M-Cl₂]⁺˙ | Loss of a chlorine molecule from a fragment |
Trustworthiness: The Isotopic Signature The relative intensities of the isotopic cluster for an ion with three chlorines ([C₃]⁺) can be predicted. The expected ratio for [M]⁺˙ to [M+2]⁺˙ to [M+4]⁺˙ to [M+6]⁺˙ will be approximately 100:98:32:3.5 (or roughly 27:27:9:1). Observing this highly characteristic pattern provides unequivocal evidence for the presence of three chlorine atoms and serves as a self-validating system for the elemental composition.[6]
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for a volatile compound like this.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injection: Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample (e.g., 250 °C).
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at 15-20 °C/min to a final temperature of ~280 °C to ensure elution.
-
-
MS Analysis:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole).
-
Detection: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
Caption: Simplified potential fragmentation pathways in EI-MS.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy maps the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. The protocols and interpretations provided in this guide offer a robust framework for the analysis of this important chemical intermediate, ensuring both accuracy and reproducibility in a research and development setting.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 3. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 4. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 2,4-Dichloro-5-(chloromethyl)pyridine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring efficient process scale-up. This document consolidates essential physicochemical data, presents qualitative solubility information in a range of common organic solvents, and furnishes a detailed, field-proven experimental protocol for quantitative solubility determination. The guide is intended for researchers, process chemists, and drug development professionals who handle this compound.
Introduction
This compound (CAS No. 73998-96-6) is a halogenated pyridine derivative of significant industrial importance. Its trifunctional nature—featuring two reactive chlorine atoms on the pyridine ring and one in the chloromethyl group—makes it a versatile building block. The compound serves as a critical precursor in the synthesis of neonicotinoid insecticides and other active pharmaceutical ingredients.
The solubility of a reaction intermediate is a fundamental physical property that dictates its handling, reaction kinetics, and purification strategy. A thorough understanding of how this compound behaves in different organic solvents allows chemists to make informed decisions regarding:
-
Solvent Selection: Choosing an appropriate solvent system to ensure homogeneity for a chemical reaction, or conversely, to facilitate precipitation for product isolation.
-
Process Optimization: Manipulating solvent composition and temperature to control reaction rates and minimize byproduct formation.
-
Purification: Designing efficient crystallization, extraction, or chromatographic purification methods.
-
Safety and Handling: Ensuring safe storage and transfer by selecting appropriate, non-reactive solvent environments.
This guide aims to provide a foundational understanding of these aspects, grounded in both theoretical principles and practical, validated methodologies.
Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₃N | [1][2] |
| Molecular Weight | 196.46 g/mol | [1][2] |
| Appearance | Solid | - |
| Boiling Point | 274°C | [3] |
| pKa (Predicted) | -0.28 ± 0.10 | [3] |
| Storage Temperature | 2-8°C under inert gas | [1][3] |
The molecule's structure, featuring a polar pyridine ring and three electron-withdrawing chlorine atoms, results in a moderate overall polarity. The nitrogen atom can act as a hydrogen bond acceptor, although the electron-withdrawing nature of the chlorine substituents diminishes its basicity, as indicated by the very low predicted pKa.[3] These features suggest that its solubility will be highest in solvents of moderate to high polarity, particularly those capable of dipole-dipole interactions.
Solubility Profile in Organic Solvents
Theoretical Considerations
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] For this compound, we can anticipate the following trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The energy required to overcome the crystal lattice forces of the solid solute is not sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are capable of strong dipole-dipole interactions with the polar C-Cl and C-N bonds of the pyridine derivative. Therefore, good solubility is anticipated. Dichloromethane, in particular, is mentioned as a suitable solvent for purification by chromatography following synthesis.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can engage in hydrogen bonding with the pyridine nitrogen. However, the energy cost of disrupting the solvent's own extensive hydrogen-bonding network may limit solubility compared to polar aprotic solvents.
-
Water: The compound is expected to have very low solubility in water due to its significant nonpolar surface area and the absence of readily ionizable groups.
Experimental Solubility Data
While specific quantitative solubility data (e.g., in g/L) for this compound is not widely published in readily accessible literature, qualitative observations from synthesis and purification procedures provide valuable insights. The table below summarizes this information, which should be used as a preliminary guide. For precise process design, experimental determination is essential.
| Solvent Class | Solvent | Expected Solubility | Rationale / Source |
| Halogenated | Dichloromethane (DCM) | Soluble | Used as an eluent for chromatographic purification, indicating good solubility.[1] |
| Aromatic | Toluene | Soluble | A related compound, 2-chloro-5-(chloromethyl)pyridine, is dissolved in toluene for synthesis.[5] |
| Alcohols | Ethanol, Methanol | Moderately Soluble | A related compound, 2-chloro-5-(chloromethyl)pyridine, can be crystallized from ethanol.[5] General purpose polar protic solvents. |
| Ketones | Acetone | Likely Soluble | Polar aprotic solvent, effective at dissolving moderately polar organic solids. |
| Esters | Ethyl Acetate | Likely Soluble | Common solvent for moderately polar organic compounds. |
| Ethers | Diethyl Ether, THF | Slightly to Moderately Soluble | Lower polarity may limit solubility compared to ketones or esters. |
| Alkanes | Hexane, Heptane | Insoluble / Sparingly Soluble | Nonpolar nature makes it a poor solvent for this polar compound; often used as an anti-solvent for crystallization. |
| Aqueous | Water | Insoluble | Highly polar protic nature and strong hydrogen bonding network are incompatible with the largely organic solute. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[6]
Principle of the Shake-Flask Method
The method involves agitating an excess amount of the solid solute with a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
Workflow Diagram
Caption: Isothermal shake-flask workflow for solubility determination.
Step-by-Step Procedure
-
Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can be run to determine the minimum time required.
-
Sample Collection: After agitation, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw a portion of the supernatant into a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution. This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared using accurately weighed samples of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units, such as g/L or mol/L.
Discussion and Practical Implications
The solubility profile of this compound directly influences its application in synthesis. Its good solubility in solvents like dichloromethane and toluene makes them excellent choices for reaction media.[1] For purification, a mixed-solvent crystallization is often ideal. For instance, one could dissolve the crude product in a "good" solvent like dichloromethane at an elevated temperature and then slowly add a "poor" or "anti-solvent" like hexane to induce crystallization upon cooling, leaving more soluble impurities behind in the mother liquor.
Understanding the temperature dependence of solubility is also crucial. For most solids, solubility increases with temperature. This property is the basis of recrystallization, allowing for dissolution at high temperatures and recovery of purified solid upon cooling.
Safety and Handling Considerations
This compound is a hazardous substance. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Handling: Avoid creating dust. Use appropriate tools for transfer.[9]
-
Spills: In case of a spill, clean up immediately using dry procedures and avoid generating dust.[9][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[8][10]
Conclusion
This technical guide has outlined the key solubility characteristics of this compound. While qualitative data suggests good solubility in polar aprotic and halogenated solvents and poor solubility in nonpolar and aqueous media, precise process development requires quantitative data. The provided isothermal shake-flask protocol offers a robust and reliable method for generating this critical information. By leveraging a deep understanding of its physicochemical properties and solubility profile, researchers can enhance the efficiency, safety, and scalability of chemical processes involving this important synthetic intermediate.
References
- 1. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 2. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 3. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Scientist's Perspective on Chemical Safety
In the fast-paced environment of drug discovery and development, the pressure to innovate can sometimes overshadow the fundamental principles of laboratory safety. However, the integrity of our research and the well-being of our scientific community depend on a rigorous and proactive approach to chemical handling. 2,4-Dichloro-5-(chloromethyl)pyridine (CAS No. 73998-96-6) is a highly reactive trifunctional heterocyclic compound, a valuable building block in the synthesis of novel pharmaceutical agents. Its utility, however, is matched by its significant hazard profile. This guide is crafted not as a mere checklist, but as a comprehensive resource to instill a deep, science-driven understanding of the risks associated with this compound and the rationale behind the necessary safety protocols. Our goal is to empower researchers to work confidently and safely, ensuring that scientific advancement and personal safety proceed hand-in-hand.
Hazard Identification and Risk Profile
This compound is a solid that is corrosive and harmful if inhaled, swallowed, or absorbed through the skin.[1][2] A thorough understanding of its hazard profile is the cornerstone of safe handling.
GHS Classification
The Globally Harmonized System (GHS) provides a clear and standardized classification of the chemical's hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[3] |
Pictograms:
Signal Word: Danger [3]
Toxicological Profile: The "Why" Behind the Warnings
While comprehensive toxicological data for this specific compound is not extensively published, the known effects of related chlorinated pyridines provide a strong basis for our precautions.[4][5]
-
Corrosivity: The compound's acidic nature means it can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[2] Ingestion can lead to burns in the oral cavity and gastrointestinal tract.[2]
-
Systemic Effects: Animal studies on similar compounds indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[2] Chlorinated pyridines are known to be rapidly absorbed through intact skin, with the liver being a primary target organ for toxicity.[4][5]
-
Respiratory Hazards: As a solid, the dust can cause respiratory irritation.[2] Inhalation of fumes or combustion products may lead to more severe conditions like lung edema.[2] Individuals with pre-existing respiratory conditions may be more susceptible to its effects.[2]
-
Sensitization: There is a potential for this compound to cause skin sensitization, leading to allergic contact dermatitis (eczema) upon repeated exposure.[2]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The core principle of laboratory safety is the hierarchy of controls. We first implement engineering solutions to minimize exposure, followed by administrative controls and, finally, personal protective equipment as the last line of defense.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's exhaust ventilation is critical to prevent the accumulation and recirculation of harmful dust or vapors in the laboratory environment.[2]
Personal Protective Equipment (PPE): Your Personal Defense System
The appropriate selection and use of PPE are vital.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[2] | The face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions. Standard safety glasses are insufficient. |
| Hand Protection | Elbow-length PVC or nitrile gloves.[2] | A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended for prolonged contact.[2] Always inspect gloves for defects before use. Use the proper glove removal technique to avoid contaminating your skin. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. A PVC apron should be worn over the lab coat for added protection.[2] | This ensures no skin is exposed. Lab coats should be laundered separately from personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P95 or better) may be required for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | Use of a respirator requires prior medical clearance, fit-testing, and training. |
Safe Handling, Storage, and Disposal: The Lifecycle of a Reagent
Prudent Practices for Handling
-
Avoid All Personal Contact: This includes inhalation of dust and any contact with skin and eyes.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[6]
-
Avoid Dust Formation: Use dry clean-up procedures for minor spills and avoid generating dust.[2]
-
Container Integrity: Do not cut, drill, grind, or weld containers that have held this chemical, as residual material could ignite.[2]
Storage Requirements
Proper storage is crucial to maintain the chemical's stability and prevent dangerous reactions.
-
Container: Store in the original, tightly sealed container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Incompatibilities:
-
Alkalis and Strong Bases: Segregate from these materials as contact can liberate heat.[2]
-
Oxidizing Agents: Avoid contamination with oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) as this can result in ignition.[2]
-
Metals: Reacts with mild steel and galvanized steel/zinc, producing flammable hydrogen gas.[2]
-
Disposal Protocol
This material and its container must be disposed of as hazardous waste.[2]
-
Waste Characterization: The waste is classified as hazardous due to its corrosivity (EPA hazardous waste number D002).[2]
-
Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container. Do not mix with other waste streams.[2]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. All local, state, and federal regulations must be followed.[2]
-
Contaminated Materials: Any materials used for cleaning spills or contaminated PPE must also be disposed of as hazardous waste.
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is essential. The following workflow outlines the immediate actions required in case of an incident.
Caption: Emergency Response Workflow for Incidents.
First-Aid Measures
Immediate and decisive action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing and footwear. Continue flushing until advised to stop by medical personnel. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. Lay the person down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Urgent hospital treatment is likely needed.[2]
Firefighting Measures
This compound is combustible and presents a slight fire hazard when exposed to heat or flame.[2]
-
Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[2]
-
Hazardous Combustion Products: Burning can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides.[2]
-
Protective Actions: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[2]
Experimental Protocol: Standard Weighing and Solution Preparation
This protocol provides a step-by-step methodology for a common laboratory task, integrating the safety principles discussed.
-
Preparation and Pre-check:
-
Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Don all required PPE: safety goggles, face shield, lab coat, PVC apron, and elbow-length nitrile or PVC gloves.
-
-
Staging:
-
Place a spill tray lined with absorbent material inside the fume hood.
-
Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, waste container) and place it within the fume hood.
-
Pre-label all vessels.
-
-
Weighing the Compound:
-
Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, add the solid inside the fume hood, seal the container, and then weigh it outside the hood.
-
Slowly open the reagent bottle, keeping your face behind the fume hood sash.
-
Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat or tared container. Avoid creating dust.
-
Securely close the main reagent bottle immediately after dispensing.
-
-
Preparing the Solution:
-
Place the beaker containing the stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the beaker.
-
Slowly add the desired solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing.
-
Begin stirring to dissolve the solid.
-
-
Cleanup:
-
Carefully dispose of the weigh boat and any other contaminated disposable materials into the designated hazardous waste container located inside the fume hood.
-
Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the hazardous waste container.
-
Wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order, avoiding self-contamination. Wash hands thoroughly.
-
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
The Emergence of a Versatile Building Block: A Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine
An In-depth Exploration of its Synthesis, and Pivotal Role in Agrochemical and Pharmaceutical Development
Introduction: A Key Intermediate in Modern Chemistry
2,4-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1] Its trifunctional nature, featuring a reactive chloromethyl group and two chlorine atoms on the pyridine ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the history, synthesis, and applications of this important compound, with a focus on the chemical principles that underpin its utility.
Historical Context: The Rise of Chlorinated Pyridines
The history of this compound is intrinsically linked to the broader development of chlorinated pyridine chemistry. While a definitive "discovery" of this specific molecule is not prominently documented in the annals of chemical literature, its emergence can be traced to the burgeoning field of synthetic agrochemicals and pharmaceuticals in the mid-20th century. The insecticidal properties of compounds containing the pyridine ring have been recognized for some time, leading to extensive research into the synthesis and biological activity of various substituted pyridines.[2]
Early work focused on the chlorination of pyridine and its simple alkyl derivatives. These reactions, often carried out at high temperatures in the vapor phase, laid the groundwork for the production of a variety of chlorinated pyridine building blocks.[3] The development of more selective and controlled chlorination methods was a key enabler for the synthesis of complex, highly functionalized pyridines like this compound. The drive to discover new and more effective pesticides and drugs provided the impetus for chemists to explore novel synthetic routes to access these valuable intermediates.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the chlorination of a suitable precursor. One common and effective method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The following protocol details a representative synthesis from (4,6-dichloropyridin-3-yl)methanol.[4]
Experimental Protocol: Chlorination of (4,6-dichloropyridin-3-yl)methanol
Materials and Equipment:
-
(4,6-dichloropyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4,6-dichloropyridin-3-yl)methanol (2.5 g, 14 mmol) in dichloromethane (20 mL).[4]
-
Addition of Thionyl Chloride: To the stirred solution, slowly add thionyl chloride (1.2 mL, 14 mmol) at room temperature.[4] The slow addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction: Stir the reaction mixture at room temperature for 15 minutes.[4]
-
Work-up: Cool the reaction mixture to 0 °C using an ice bath and then carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.[4]
-
Extraction and Drying: Separate the organic phase and dry it over anhydrous magnesium sulfate.[4]
-
Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash chromatography on silica gel using dichloromethane as the eluent to afford this compound.[4]
Yield: Approximately 1.3 g (47% yield).[4]
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Thionyl chloride is a preferred reagent for converting alcohols to alkyl chlorides due to the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves the starting material.
-
Temperature Control: The initial addition of thionyl chloride is performed at room temperature with subsequent cooling to 0 °C during the work-up. This is to manage the exothermicity of the reaction and to prevent potential side reactions.
-
Aqueous Work-up: The wash with saturated sodium bicarbonate is essential to neutralize any remaining thionyl chloride and the HCl produced during the reaction, preventing degradation of the product during purification.
-
Purification: Flash chromatography is a standard and effective method for purifying organic compounds, ensuring a high purity of the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
The Pivotal Role in Agrochemicals and Pharmaceuticals
The utility of this compound lies in its ability to serve as a versatile precursor to a range of high-value chemical products, particularly in the agrochemical and pharmaceutical sectors. The chlorine atoms on the pyridine ring and the chloromethyl group provide multiple reaction sites for nucleophilic substitution, allowing for the introduction of diverse functionalities.
A Cornerstone in Insecticide Synthesis
A prominent application of chlorinated pyridines is in the synthesis of neonicotinoid insecticides.[5] These compounds act on the central nervous system of insects.[5] For instance, the related compound 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of the widely used insecticide imidacloprid.[5][6] The synthesis of another neonicotinoid, nitenpyram, also utilizes 2-chloro-5-chloromethylpyridine as a starting material.[7] While not a direct precursor, the synthetic strategies employed for these compounds highlight the importance of the chloromethylpyridine scaffold in insecticide development.
Enabling the Synthesis of Modern Fungicides
This compound and its derivatives are also crucial in the development of modern fungicides. For example, 2,3-dichloro-5-(trichloromethyl)pyridine, a related compound, is a precursor to the fungicide fluazinam.[8] The synthesis of such complex molecules often involves multi-step sequences where the chlorinated pyridine core provides a stable and reactive platform for further chemical transformations.
Applications in Pharmaceutical Development
The pyridine nucleus is a common motif in many pharmaceutical agents.[9][10] The reactivity of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The ability to selectively functionalize the different positions of the molecule allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₃N | [4] |
| Molecular Weight | 196.46 g/mol | [4] |
| CAS Number | 73998-96-6 | [4] |
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the position of the chlorine atoms and the nature of the nucleophile. The chloromethyl group is a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is key to its utility as a building block for introducing the pyridylmethyl moiety into larger molecules.
Reaction Pathway Diagram
Caption: Reactivity and application pathways of this compound.
Conclusion
This compound stands as a testament to the power of synthetic chemistry to create versatile molecular building blocks. While its specific discovery may be interwoven with the broader history of chlorinated pyridines, its importance in modern chemical synthesis is undeniable. Its straightforward synthesis and trifunctional reactivity have made it an indispensable intermediate for the production of a range of vital agrochemical and pharmaceutical products. As the demand for new and improved bioactive molecules continues to grow, the utility of this compound and its derivatives is set to expand, solidifying its place as a key component in the chemist's synthetic toolbox.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chempanda.com [chempanda.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
An In-depth Technical Guide to the Key Reactive Sites of 2,4-Dichloro-5-(chloromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the key reactive sites of the 2,4-dichloro-5-(chloromethyl)pyridine molecule. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its utility in the synthesis of a wide array of pharmaceuticals and agrochemicals. This document moves beyond a superficial overview to deliver an in-depth exploration of the molecule's reactivity, grounded in mechanistic principles and supported by experimental evidence. We will dissect the reactivity of the chloromethyl group, the differential reactivity of the two chlorine substituents on the pyridine ring, and the role of the pyridine nitrogen in modulating the molecule's chemical behavior. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols.
Introduction: The Molecular Architecture and Electronic Landscape of this compound
This compound is a substituted pyridine derivative with the molecular formula C₆H₄Cl₃N. Its structure, characterized by a pyridine ring bearing two chlorine atoms at positions 2 and 4, and a chloromethyl group at position 5, gives rise to a unique electronic landscape that dictates its chemical reactivity. The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, making it electron-deficient. This effect is further amplified by the two electron-withdrawing chlorine atoms. This inherent electronic deficiency is a key determinant of the molecule's susceptibility to nucleophilic attack.
The three distinct halogenated sites—the C2-chloro, C4-chloro, and the chloromethyl group—present multiple avenues for chemical modification, making this molecule a valuable synthon for the construction of complex molecular architectures. Understanding the relative reactivity of these sites is paramount for designing selective and efficient synthetic strategies.
The Primary Reactive Hub: The 5-(Chloromethyl) Group
The chloromethyl group at the 5-position is arguably the most reactive site on the molecule for nucleophilic substitution. This heightened reactivity is a consequence of the benzylic-like nature of the carbon-chlorine bond. The adjacent pyridine ring, although electron-deficient, can stabilize a partial positive charge on the methylene carbon during the transition state of an Sₙ2 reaction. This makes the chloromethyl group an excellent electrophile, readily undergoing displacement by a wide range of nucleophiles.[1]
Mechanistic Insights into Nucleophilic Substitution at the Chloromethyl Group
The reaction at the chloromethyl position typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. An incoming nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the concerted departure of the chloride leaving group.
Caption: Sₙ2 reaction at the chloromethyl group.
Experimental Protocol: Synthesis of Neonicotinoid Analogs
The high reactivity of the chloromethyl group is exploited in the synthesis of neonicotinoid insecticides. The following protocol, adapted from established methodologies, details the synthesis of a fluorinated neonicotinoid analog.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Anhydrous acetonitrile
-
Anhydrous potassium carbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Dichloromethane
-
Silica gel for preparative TLC
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (2.0 mmol) in 5 mL of anhydrous acetonitrile.
-
To this solution, add this compound (1.9 mmol) and anhydrous potassium carbonate (6.0 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter off the inorganic salts and wash the solid residue thoroughly with dichloromethane.
-
Combine the filtrate and the washings, and remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the crude product by preparative TLC on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane 1:2) to yield the desired N-substituted product.[1]
Data Presentation: Representative Yields for Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Product | Yield (%) |
| Hydrazine Hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine | 70%[2] |
| Substituted Anilines | N-((6-chloropyridin-3-yl)methyl)anilines | Variable[1] |
The Pyridine Ring: A Tale of Two Chlorines
The two chlorine atoms on the pyridine ring at positions C2 and C4 are susceptible to nucleophilic aromatic substitution (SₙAr). However, they exhibit different reactivities due to the electronic influence of the pyridine nitrogen and the 5-(chloromethyl) substituent.
Regioselectivity of Nucleophilic Aromatic Substitution (SₙAr)
In general, for 2,4-dihalopyridines, nucleophilic attack is favored at the C4 position.[3] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. The negative charge can be delocalized onto the electronegative pyridine nitrogen, which is a more stable arrangement compared to the intermediate formed from attack at the C2 position.[3]
The presence of the 5-(chloromethyl) group, which is weakly electron-withdrawing, is expected to further activate the ring towards nucleophilic attack, but is unlikely to alter the inherent preference for C4 substitution. Computational studies on related systems, such as 2,4-dichloropyrimidines, have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, indicating that it is the more electrophilic site and thus more susceptible to nucleophilic attack.[4]
Caption: Regioselectivity of SₙAr on the pyridine ring.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
While classical SₙAr reactions with strong nucleophiles are possible, modern cross-coupling reactions offer a more versatile and controlled approach to functionalizing the chloro positions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds at the C2 or C4 position. The following is a general protocol.
Materials:
-
This compound
-
Amine nucleophile
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Schlenk flask
-
Inert atmosphere (argon or nitrogen)
-
Standard workup and purification supplies
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add anhydrous toluene to the flask and stir the mixture for 15 minutes.
-
Add this compound and the amine nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the aminated product.
The Modulatory Role of the Pyridine Nitrogen
The pyridine nitrogen is a basic site and can be protonated or alkylated. While not a primary site for substitution in the context of building complex molecules from this scaffold, its reactivity can be used to modulate the reactivity of the other sites. Protonation of the nitrogen, for instance, significantly increases the electron-deficient nature of the pyridine ring, thereby activating the C2 and C4 positions towards nucleophilic attack. This principle can be exploited to enhance reaction rates or to enable reactions with less reactive nucleophiles.
Conclusion: A Strategist's Guide to a Versatile Synthon
This compound is a molecule with a rich and nuanced reactivity profile. The three key reactive sites—the highly electrophilic chloromethyl group, and the two chlorine atoms at the C2 and C4 positions of the electron-deficient pyridine ring—offer a multitude of opportunities for selective functionalization. The chloromethyl group is the most susceptible to nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The chloro groups on the ring undergo nucleophilic aromatic substitution, with a general preference for attack at the C4 position due to greater stabilization of the Meisenheimer intermediate. The pyridine nitrogen, while not a primary site for substitution, plays a crucial role in modulating the overall reactivity of the molecule.
A thorough understanding of these reactive sites and the factors that govern their selectivity is essential for any researcher or drug development professional seeking to leverage the synthetic potential of this versatile building block. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the rational design of synthetic routes to novel and valuable chemical entities.
References
An In-depth Technical Guide to the Potential Hazards and Toxicity of 2,4-Dichloro-5-(chloromethyl)pyridine
Abstract: 2,4-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a dichlorinated pyridine ring and a reactive chloromethyl group, suggests a significant potential for chemical reactivity and biological activity. This guide provides a comprehensive analysis of the known and potential hazards associated with this compound, drawing from established GHS classifications and data on structurally similar chemicals. It is intended for researchers, chemists, and safety professionals who handle this or related substances. The core focus is on understanding the toxicological profile, implementing robust exposure controls, and establishing clear protocols for safe handling and emergency response to mitigate risks in a laboratory or industrial setting.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a thorough safety assessment. This compound is a solid organic compound whose properties are detailed below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 73998-96-6 | [1][2] |
| Molecular Formula | C₆H₄Cl₃N | [1][2] |
| Molecular Weight | 196.46 g/mol | [1][2] |
| Physical Form | Solid | [3] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. According to data aggregated by regulatory bodies, this compound is classified as a highly hazardous substance with acute toxicity in all routes of exposure, severe corrosive properties, and the potential to cause respiratory irritation.[1]
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Danger |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Danger |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Danger |
| Eye Damage (Category 1) | H314: Causes severe skin burns and eye damage | Danger |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Danger |
STOT: Specific Target Organ Toxicity
The combination of these hazards necessitates stringent control measures. The designation of Skin Corrosion Category 1B indicates that the material can cause irreversible skin damage after an exposure of up to one hour.[1] This corrosive nature is the primary driver for the most stringent personal protective equipment (PPE) requirements.
Caption: Logical relationship between the compound and its GHS classifications.
Section 3: Toxicological Profile
While specific toxicological studies on this compound are not extensively available in public literature, the GHS classification and data from structurally related isomers, such as 2-chloro-5-(chloromethyl)pyridine, provide a strong basis for assessing its toxicological profile. The primary hazards are acute toxicity and severe corrosivity.
Acute Toxicity
The compound is classified as harmful by ingestion, skin contact, and inhalation.[1]
-
Oral (H302): Accidental ingestion is likely to cause immediate and severe chemical burns to the mouth, throat, and gastrointestinal tract.[3] Animal experiments with related compounds indicate that ingestion of relatively small amounts could cause serious health damage or be fatal.[3]
-
Dermal (H312): While intact skin provides a barrier, the corrosive nature of the substance can quickly compromise it. Absorption through damaged skin or prolonged contact can lead to systemic toxicity. Entry through cuts or abrasions may result in harmful systemic effects.[3]
-
Inhalation (H332): As a solid, inhalation risk is primarily from dust. Inhalation of particulates can cause severe irritation to the respiratory tract, leading to coughing, choking, and damage to mucous membranes.[3] High-level exposure could potentially lead to more severe conditions like lung edema.[3]
Corrosivity and Irritation
-
Skin Corrosion (H314): This is the most immediate and severe hazard upon contact. The compound is expected to produce deep, painful, and slow-healing chemical burns.[3]
-
Eye Damage (H314): Direct contact with the eyes will cause severe burns and can lead to permanent eye damage, including blindness.[3][4] Vapors and dusts are also extremely irritating to the eyes.[3]
-
Respiratory Irritation (H335): Inhalation of dust may cause significant respiratory irritation.[1] For some individuals, particularly those with pre-existing respiratory conditions like asthma, this can exacerbate their condition.[3] Prolonged or high-level exposure to irritant compounds can sometimes lead to a non-allergenic condition known as Reactive Airways Dysfunction Syndrome (RADS).[3]
Sensitization
Structurally similar compounds, such as 2-chloro-5-(chloromethyl)pyridine, are known to be potential skin sensitizers (H317).[5][6] This involves a cell-mediated immune reaction that can manifest as contact eczema upon repeated exposure.[3] Therefore, it is prudent to assume that this compound may also act as a skin sensitizer.
Carcinogenicity and Mutagenicity
There is no data available from major regulatory bodies such as IARC to classify the carcinogenicity of this specific compound.[7] Some safety data for related compounds notes "limited evidence of a carcinogenic effect," which underscores the need for minimizing exposure as a precautionary measure.[3] The chloromethyl group is a structural alert for potential alkylating activity, a mechanism associated with mutagenicity, but specific data is lacking.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Given the compound's severe corrosive properties and acute toxicity, a multi-layered approach to exposure control is mandatory.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control airborne dust and vapors.[7][8] The ventilation system should be regularly maintained and monitored.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this material. The following PPE is considered the minimum requirement.
-
Eye and Face Protection: Due to the severe eye damage risk, both chemical splash goggles and a full-face shield are required.[3][7]
-
Skin Protection:
-
Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is essential to use gloves with a high protection class (e.g., Class 5 or higher, breakthrough time >240 minutes).[3] Consult the glove manufacturer's resistance chart for specific recommendations against chlorinated organic compounds. Double-gloving is a recommended practice.
-
Protective Clothing: A flame-retardant lab coat, worn fully buttoned, is required. For tasks with a higher risk of splash or spill, a PVC apron should be worn over the lab coat.[3]
-
-
Respiratory Protection:
-
For routine operations within a functioning fume hood, respiratory protection is not typically required.
-
In situations where engineering controls are insufficient, or during spill cleanup, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7][9]
-
Caption: A workflow for selecting appropriate PPE based on the task.
Section 5: Safe Handling, Storage, and Disposal
Handling Protocol
-
Always review the Safety Data Sheet (SDS) before use.
-
Avoid all personal contact.[5]
-
Avoid the formation of dust and aerosols during handling.[7]
-
Use spark-proof tools and explosion-proof equipment where applicable.
-
When diluting, always add the chemical to the solvent slowly; never the other way around.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]
Storage
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][7]
-
Keep containers tightly sealed and store in the original container.[5]
-
Store in a locked cabinet or area with restricted access.[7][9]
-
Incompatibilities: Segregate from strong bases, oxidizing agents, and reactive metals. This compound may react with mild steel or zinc, producing flammable hydrogen gas.[3]
Disposal
-
This material and its container must be disposed of as hazardous waste.[3]
-
Do not allow the product to enter drains or waterways.[8][9]
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Waste disposal should be contracted to a licensed professional waste disposal service. The recommended method is incineration in a furnace equipped with an afterburner and scrubber to neutralize acidic combustion products.[7]
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
General Advice: Move the victim from the dangerous area. Show the safety data sheet to the attending medical professional. Immediate medical attention is required for all exposures.[4][8][9]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[3] Flush the affected skin area with large amounts of water, using a safety shower if available.[3] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Keep the patient warm and at rest.[3][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[8][9] Seek immediate medical attention.
Caption: Decision tree for first-aid response following an exposure event.
Spill and Fire Response
-
Spills: Evacuate the area immediately.[8] Remove all ignition sources.[3] Wearing full PPE including respiratory protection, use a dry clean-up procedure that does not generate dust.[3][5] Collect the material in a suitable, labeled container for hazardous waste disposal.[3]
-
Fire: The material is combustible.[3] Use dry chemical, CO₂, water spray, or alcohol-resistant foam as extinguishing media.[5][8][9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
-
Hazardous Combustion Products: Burning may produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and phosgene.[3][5]
References
- 1. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
The Lynchpin of Neonicotinoids: A Guide to the Use of 2,4-Dichloro-5-(chloromethyl)pyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of a Dichlorinated Pyridine
In the intricate world of agrochemical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and economically viable production of active ingredients. Among the vast arsenal of chemical building blocks, 2,4-Dichloro-5-(chloromethyl)pyridine has emerged as a cornerstone intermediate, particularly in the synthesis of the globally significant neonicotinoid class of insecticides.[1][2] Its di-substituted pyridine framework, featuring strategically positioned chlorine atoms and a reactive chloromethyl group, offers a versatile platform for the construction of complex heterocyclic structures that define the bioactivity of these potent neurotoxicants.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemicals. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of commercially important insecticides, and offer critical insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and production of next-generation crop protection agents.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a laboratory or industrial setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73998-96-6 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄Cl₃N | [3] |
| Molecular Weight | 196.46 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5][6] It is harmful if swallowed and causes severe skin burns and eye damage.[5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
Core Synthetic Applications: The Gateway to Neonicotinoids
The primary application of this compound lies in its role as a key precursor for the synthesis of neonicotinoid insecticides, including the widely used imidacloprid and acetamiprid.[2][7] The chloromethyl group at the 5-position serves as a reactive electrophilic site, readily undergoing nucleophilic substitution with various amine-containing moieties to construct the core structure of these insecticides.
Synthesis of Imidacloprid: A Step-by-Step Protocol
Imidacloprid is a systemic insecticide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[1] The synthesis of imidacloprid from this compound involves the condensation with 2-nitroiminoimidazolidine.
Reaction Workflow: Synthesis of Imidacloprid
Caption: Workflow for the synthesis of Imidacloprid.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-nitroiminoimidazolidine (1.0 equivalent) and a suitable base such as potassium carbonate (2.0 equivalents) or sodium hydroxide (1.1-1.2 equivalents).[8][9]
-
Solvent Addition: Add a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).[8][9]
-
Reactant Addition: While stirring, add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture at room temperature.[7]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and maintain for several hours (typically 5-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8][9][10]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the inorganic salts and wash the residue with a small amount of fresh solvent.[8]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude imidacloprid can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield a high-purity product.[8]
Causality of Experimental Choices:
-
Base: The base is crucial for deprotonating the amine group of 2-nitroiminoimidazolidine, generating a more potent nucleophile to attack the electrophilic chloromethyl group of the pyridine intermediate.[7][9] The choice of a weaker base like potassium carbonate or a stronger base like sodium hydroxide can influence the reaction rate and yield.
-
Solvent: Aprotic polar solvents like acetonitrile and DMF are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base without strongly solvating the nucleophile.
-
Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and an increased reaction rate. The specific temperature is optimized to achieve a reasonable reaction time without promoting side reactions.
Table 2: Typical Reaction Parameters for Imidacloprid Synthesis
| Parameter | Value | Reference |
| Reactant Molar Ratio (Pyridine:Imidazolidine) | 1:1 to 1:1.2 | [9] |
| Base | K₂CO₃ or NaOH | [8][9] |
| Solvent | Acetonitrile or DMF | [8][9] |
| Reaction Temperature | 50-80 °C | [8][9][10] |
| Reaction Time | 5-8 hours | [8][10] |
| Typical Yield | ~85-90% | [8][11] |
Synthesis of Acetamiprid: A Detailed Methodology
Acetamiprid, another prominent neonicotinoid, is synthesized from this compound through a two-step process involving an initial reaction with methylamine followed by condensation with N-cyano-N'-methylethanamidine.
Reaction Pathway: Synthesis of Acetamiprid
Caption: Two-step synthesis of Acetamiprid.
Experimental Protocol:
Step 1: Synthesis of N-(2,4-dichloro-5-pyridylmethyl)methylamine
-
Reaction Setup: In a suitable reactor, charge this compound.
-
Amine Addition: Slowly add an aqueous solution of methylamine (e.g., 40% solution) dropwise to the reactor, controlling the addition rate to manage the exothermic reaction.[12]
-
Reaction Conditions: After the addition is complete, heat the mixture to 60-65°C and maintain for 5-6 hours.[12]
-
Work-up: After the reaction is complete, remove the excess water and methylamine under reduced pressure to obtain the intermediate, N-(2,4-dichloro-5-pyridylmethyl)methylamine.[12]
Step 2: Synthesis of Acetamiprid
-
Reactant Addition: To the crude intermediate from Step 1, add a suitable solvent like ethanol or dimethylformamide.[12][13]
-
Condensation: Add N-cyano-N'-methylethanamidine to the mixture.[13]
-
Reaction Conditions: Heat the reaction mixture to around 65°C and maintain for 6-7 hours.[12]
-
Isolation and Purification: Upon completion, cool the reaction mixture to 0°C to induce crystallization. Filter the product, wash with a saturated salt solution, and dry to obtain acetamiprid.[12] Further purification can be achieved by recrystallization.
Rationale for Experimental Design:
-
Two-Step Approach: The synthesis is carried out in two distinct steps to control the regioselectivity of the reactions and minimize the formation of byproducts.
-
Excess Methylamine: In the first step, an excess of methylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid formed during the reaction.
-
Solvent Choice: The choice of solvent in the second step is critical for dissolving the reactants and facilitating the condensation reaction.
Conclusion and Future Perspectives
This compound has solidified its position as a critical and versatile intermediate in the synthesis of neonicotinoid insecticides. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of imidacloprid and acetamiprid, underscoring the importance of understanding the underlying reaction mechanisms and the rationale behind experimental choices.
Looking ahead, the continued demand for effective and selective crop protection agents will undoubtedly drive further innovation in the application of this and other pyridine-based intermediates. Future research may focus on the development of more sustainable and efficient synthetic routes, potentially employing flow chemistry or novel catalytic systems to enhance yield, reduce waste, and improve the overall environmental footprint of agrochemical production.[14] The foundational knowledge presented herein will serve as a valuable resource for scientists and researchers as they endeavor to address the evolving challenges of global food security.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
- 3. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 10. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 11. CN101747319A - Method for preparing imidacloprid - Google Patents [patents.google.com]
- 12. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 13. CN1413463A - A kind of production method of acetamiprid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
The Versatile Chloro-Pyridyl Scaffold: Application Notes and Protocols for 2,4-Dichloro-5-(chloromethyl)pyridine in Medicinal Chemistry
Introduction: A Privileged Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a favored scaffold in drug design. Within the vast arsenal of functionalized pyridines, 2,4-dichloro-5-(chloromethyl)pyridine has emerged as a particularly valuable and versatile building block. Its trifunctional nature, featuring two reactive chlorine atoms on the pyridine ring and a highly susceptible chloromethyl group, offers medicinal chemists a powerful tool for the strategic construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of blockbuster drugs, explore its broader utility in the creation of diverse bioactive molecules, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Chemical Profile and Reactivity
This compound (CAS No: 73998-96-6) is a crystalline solid with a molecular weight of 196.46 g/mol and the chemical formula C₆H₄Cl₃N.[1] The reactivity of this molecule is governed by its three distinct electrophilic centers, each offering opportunities for selective functionalization.
The chloromethyl group at the 5-position is the most reactive site for nucleophilic substitution. As a benzylic-type halide, it readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This high reactivity allows for the facile introduction of diverse side chains, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).
The chlorine atoms at the 2- and 4-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom activates these positions towards nucleophilic attack. Generally, the 4-position is more activated than the 2-position. This differential reactivity can be exploited for sequential and regioselective substitutions, enabling the construction of highly functionalized pyridine cores.[2]
Pivotal Role in the Synthesis of Proton Pump Inhibitors
One of the most significant applications of this compound is in the synthesis of a new class of proton pump inhibitors (PPIs) known as potassium-competitive acid blockers (P-CABs). These drugs offer a different mechanism of action compared to traditional PPIs and have shown significant promise in the treatment of acid-related disorders.
Case Study: The Synthesis of Vonoprazan
Vonoprazan (Takecab®) is a P-CAB that has demonstrated rapid and potent acid suppression.[3] The synthesis of Vonoprazan prominently features this compound as a key starting material for the introduction of the pyridine-3-sulfonyl moiety, a critical pharmacophore of the drug.
Synthetic Workflow for Vonoprazan Intermediate
The following diagram illustrates a common synthetic route to a key intermediate in the synthesis of Vonoprazan, highlighting the role of this compound.
Caption: Synthetic pathway to Vonoprazan highlighting the initial sulfonylation of this compound.
Experimental Protocol: Synthesis of a Key Vonoprazan Intermediate
This protocol describes the synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, a crucial intermediate for Vonoprazan, starting from the precursor derived from this compound.[4]
Materials and Equipment:
-
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
-
Pyridine-3-sulfonyl chloride (prepared from this compound)
-
4-Dimethylaminopyridine (DMAP)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (100g, 537.08 mmol), 4-dimethylaminopyridine (9.84g, 80.56 mmol), diisopropylethylamine (97.18g, 751.81 mmol), and acetonitrile (600ml).
-
Stir the mixture at 10-20 °C until all solids are dissolved.
-
Prepare a solution of pyridine-3-sulfonyl chloride (114.47g, 644.5 mmol) in acetonitrile (200ml) and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 30 °C.
-
After the addition is complete, continue stirring at this temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture can be subjected to standard aqueous work-up and purification by crystallization or column chromatography to yield the desired product.
Data Summary: Representative Reaction Parameters
| Parameter | Value | Reference |
| Reactants | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, Pyridine-3-sulfonyl chloride | [4] |
| Base | Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | 10-30 °C | [4] |
| Reaction Time | 3 hours | [4] |
Broader Applications in Medicinal and Agrochemical Chemistry
The utility of this compound and its close analogs extends beyond the synthesis of Vonoprazan. Its inherent reactivity makes it a valuable precursor for a range of other biologically active molecules.
Synthesis of Kinase Inhibitors
The dichloropyridine scaffold is a common feature in many kinase inhibitors. While specific examples starting directly from this compound are not as prevalent in the literature, the synthesis of related compounds provides a strong rationale for its potential in this area. For instance, 2,4-dichloro-5-nitropyridine is a key starting material for the synthesis of potent Rho-kinase (ROCK) inhibitors. The synthetic strategies employed, involving sequential nucleophilic aromatic substitution and cross-coupling reactions, are directly applicable to this compound.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Conceptual pathway for the synthesis of kinase inhibitors using a dichloropyridine scaffold.
Application in Agrochemicals
The related compound, 2-chloro-5-(chloromethyl)pyridine, is a crucial intermediate in the synthesis of several neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[5] These insecticides are highly effective against a broad range of pests. The synthetic routes to these compounds typically involve the reaction of the chloromethyl group with a suitable nucleophile to introduce the insecticidally active side chain. This highlights the importance of the chloromethylpyridine scaffold in the development of commercially significant agrochemicals.
Protocols for Nucleophilic Substitution Reactions
The versatility of this compound lies in its susceptibility to a variety of nucleophilic substitution reactions. Below are general protocols for the reaction of the chloromethyl group with common nucleophiles.
Reaction with Amines (Amination)
General Reaction Scheme:
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.
-
Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq) to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.
-
Upon completion, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Reaction with Thiols (Thioetherification)
General Reaction Scheme:
Protocol:
-
In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH) (1.2 eq) to deprotonate the thiol and form the more nucleophilic thiolate.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or crystallization.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable building block in medicinal and agrochemical chemistry. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular scaffolds. The successful application of this intermediate in the synthesis of the blockbuster drug Vonoprazan is a testament to its importance. As drug discovery continues to demand novel molecular architectures with precisely tuned properties, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly critical role. The protocols and application notes provided in this guide are intended to empower researchers to fully harness the synthetic potential of this powerful chemical tool.
References
- 1. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 5. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Functionalization of 2,4-Dichloro-5-(chloromethyl)pyridine via Nucleophilic Substitution
Introduction: Unlocking the Synthetic Potential of a Trifunctional Pyridine Building Block
2,4-Dichloro-5-(chloromethyl)pyridine is a versatile trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility is derived from the presence of three distinct electrophilic centers susceptible to nucleophilic attack: a highly activated chloro substituent at the C4 position, a less reactive chloro group at the C2 position, and a benzylic-type chloride in the C5-chloromethyl group. This unique arrangement allows for a stepwise and regioselective introduction of a diverse array of functional groups, enabling the construction of complex molecular architectures.
The reactivity of these sites is governed by a combination of electronic and steric factors. The pyridine nitrogen atom, being electron-withdrawing, activates the chloro substituents at the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position due to superior stabilization of the Meisenheimer intermediate. The chloromethyl group, on the other hand, readily undergoes classical SN2 displacement. By carefully selecting the nucleophile, solvent, temperature, and stoichiometry, chemists can control the site of reaction, paving the way for the rational design and synthesis of novel compounds.
These application notes provide a comprehensive guide to the selective functionalization of this compound with various classes of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. Detailed, field-proven protocols are presented, along with an in-depth discussion of the underlying mechanistic principles that govern the observed regioselectivity.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The preferential substitution at the C4 position in SNAr reactions of 2,4-dichloropyridines is a well-established principle in heterocyclic chemistry. This selectivity is primarily dictated by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.
Attack at the C4-position allows for the delocalization of the negative charge onto the pyridine nitrogen, which provides significant stabilization. In contrast, attack at the C2-position results in a less stable intermediate. The presence of the 5-(chloromethyl) group, being weakly electron-withdrawing, does not significantly alter this inherent preference.
However, the choice of nucleophile and reaction conditions can sometimes influence this selectivity. For instance, in related dichloropyrimidine systems, the use of tertiary amines has been shown to favor C2 substitution.[1] While not yet extensively documented for this compound, this highlights the potential for tuning the regioselectivity through careful reaction design.
Experimental Protocols
Protocol 1: Selective Monosubstitution at the C4-Position with an Oxygen Nucleophile (Alkoxide)
This protocol details the highly regioselective synthesis of 4-alkoxy-2-chloro-5-(chloromethyl)pyridines, valuable intermediates for further functionalization. The reaction with sodium methoxide proceeds cleanly at the C4 position, leaving the C2-chloro and chloromethyl groups intact for subsequent modifications.
Reaction Scheme:
Caption: Reaction of this compound with sodium methoxide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 196.46 | 10.0 | 1.0 |
| Sodium Methoxide (30% in Methanol) | 54.02 | 11.0 | 1.1 |
| Methanol (anhydrous) | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aq. Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a stirred solution of this compound (1.96 g, 10.0 mmol) in anhydrous methanol (50 mL) at room temperature, add sodium methoxide solution (30% in methanol, 2.0 mL, 11.0 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (100 mL) and water (50 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-methoxy-2-chloro-5-(chloromethyl)pyridine as a white solid.
Expected Outcome:
This protocol typically provides the desired 4-methoxy-2-chloro-5-(chloromethyl)pyridine in good to excellent yield (75-90%) with high regioselectivity.
Protocol 2: Selective Monosubstitution at the C4-Position with a Nitrogen Nucleophile (Amine)
This protocol describes the regioselective amination at the C4 position, a common transformation in the synthesis of biologically active molecules. The use of a slight excess of the amine and a non-nucleophilic base is crucial for driving the reaction to completion and neutralizing the HCl generated.
Reaction Scheme:
Caption: Reaction with a primary or secondary amine.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 196.46 | 5.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 6.0 | 1.2 |
| Triethylamine | 101.19 | 7.5 | 1.5 |
| Acetonitrile (anhydrous) | - | 25 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Water | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Dissolve this compound (0.98 g, 5.0 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (e.g., morpholine, 0.52 g, 6.0 mmol) followed by triethylamine (1.05 mL, 7.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired 4-amino-2-chloro-5-(chloromethyl)pyridine derivative.
Expected Outcome:
Yields for this reaction are generally in the range of 70-85%, with excellent regioselectivity for the C4 position.
Protocol 3: Substitution at the Chloromethyl Position with a Sulfur Nucleophile (Thiol)
This protocol demonstrates the selective reaction of a thiol at the benzylic chloromethyl group. Under basic conditions at room temperature, the more nucleophilic thiolate anion preferentially displaces the chloride of the chloromethyl group via an SN2 mechanism, leaving the two chloro substituents on the pyridine ring untouched.
Reaction Scheme:
Caption: Reaction with a thiol at the chloromethyl position.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 196.46 | 2.5 | 1.0 |
| Thiol (e.g., Thiophenol) | 110.18 | 2.75 | 1.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 5.0 | 2.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 15 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Water | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a suspension of anhydrous potassium carbonate (0.69 g, 5.0 mmol) in anhydrous DMF (15 mL), add the thiol (e.g., thiophenol, 0.30 g, 2.75 mmol) at room temperature.
-
Stir the mixture for 15 minutes to allow for the formation of the thiolate anion.
-
Add a solution of this compound (0.49 g, 2.5 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired thioether product.
Expected Outcome:
This SN2 reaction typically proceeds in high yield (80-95%), with excellent selectivity for the chloromethyl position over the aromatic chlorides.
Data Summary
The following table summarizes the expected outcomes for the reactions of this compound with representative nucleophiles under the specified conditions.
| Nucleophile Class | Representative Nucleophile | Major Product Structure | Predominant Reaction Type | Selective Position |
| Oxygen | Sodium Methoxide | 4-Methoxy-2-chloro-5-(chloromethyl)pyridine | SNAr | C4 |
| Nitrogen | Morpholine | 4-Morpholino-2-chloro-5-(chloromethyl)pyridine | SNAr | C4 |
| Sulfur | Thiophenol/K2CO3 | 2,4-Dichloro-5-((phenylthio)methyl)pyridine | SN2 | Chloromethyl |
Conclusion and Future Perspectives
The strategic, regioselective functionalization of this compound offers a powerful platform for the synthesis of a wide range of substituted pyridines. The protocols outlined in these application notes provide reliable and reproducible methods for the selective modification at either the C4-position via SNAr or the chloromethyl group via SN2.
Further exploration into the reactivity of this versatile building block could involve:
-
Sequential Functionalization: Utilizing the differential reactivity of the remaining chloro-substituent (C2-Cl) after initial C4-functionalization to introduce a third point of diversity.
-
Metal-Catalyzed Cross-Coupling Reactions: Employing palladium or copper catalysis to introduce carbon-carbon and carbon-heteroatom bonds at the C2 and C4 positions, which would be complementary to the SNAr reactions described herein.
-
Investigation of C2-Selective SNAr: Exploring reaction conditions, such as the use of specific Lewis acids or nucleophiles, that may favor substitution at the less reactive C2 position.
By leveraging the distinct reactivity of its three electrophilic sites, this compound will undoubtedly continue to be a valuable tool for chemists engaged in the discovery and development of novel functional molecules.
References
synthesis of novel derivatives from 2,4-Dichloro-5-(chloromethyl)pyridine
An Application Guide to the Synthesis of Novel Pyridine Scaffolds from 2,4-Dichloro-5-(chloromethyl)pyridine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging the versatile chemical intermediate, this compound. This molecule possesses three distinct reactive halogen sites, enabling a platform for the strategic and sequential synthesis of diverse, highly functionalized pyridine derivatives. We will explore site-selective reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, providing the scientific rationale behind these methodologies. The protocols herein are designed to be robust and serve as a foundational blueprint for generating novel chemical libraries for applications in pharmaceutical and agrochemical research.[1][2][3][4]
Introduction: The Strategic Value of a Tri-functionalized Pyridine Building Block
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design.[5][6][7] The starting material, this compound, is a particularly valuable building block due to its trifunctional nature. It features three distinct halogenated positions, each with a different intrinsic reactivity:
-
C5-Chloromethyl Group: A highly reactive benzylic-type halide, prime for classical nucleophilic (SN2) substitution.
-
C4-Chloro Group: An electron-deficient position on the pyridine ring, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[8][9]
-
C2-Chloro Group: Another site for SNAr and cross-coupling, whose reactivity relative to the C4 position can be modulated by steric and electronic factors, as well as the choice of catalyst and reaction conditions.[8][10][11]
This inherent differential reactivity allows for a controlled, stepwise functionalization, enabling the synthesis of complex, multi-substituted pyridine libraries from a single, commercially available precursor.
Chapter 1: Site-Selective Nucleophilic Substitution at the C5-Chloromethyl Position
Scientific Rationale
The chloromethyl group at the C5 position is the most electrophilic site for traditional nucleophilic substitution reactions. Its reactivity is analogous to that of a benzyl chloride, readily undergoing SN2 reactions with a wide range of soft and hard nucleophiles under mild conditions. This initial modification is often the most straightforward and serves as an excellent entry point for diversification, leaving the two chloro substituents on the pyridine ring untouched for subsequent, more complex transformations.
A recent study demonstrated the utility of this approach by reacting 2-chloro-5-(chloromethyl)pyridine with hydrazine in a continuous flow reactor to efficiently produce a key intermediate.[12] This strategy can be readily adapted for our target molecule.
Caption: General workflow for nucleophilic substitution at the C5-chloromethyl position.
Protocol 1.1: Synthesis of N-Benzyl-1-(2,4-dichloropyridin-5-yl)methanamine
This protocol details a representative SN2 reaction using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a round-bottom flask, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution. This inorganic base acts as an acid scavenger for the HCl generated during the reaction and is easily filtered off post-reaction, simplifying purification.
-
Add benzylamine dropwise to the stirred suspension at room temperature.
-
Attach a condenser and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary Table 1: Representative Nucleophilic Substitutions
| Nucleophile | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 60 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 50 | 90-98 |
| Sodium Azide | N/A | DMF/H₂O | 25 | >95 |
| Thiophenol | NaH | THF | 0 to 25 | 80-90 |
Chapter 2: Orthogonal Diversification via Palladium-Catalyzed Cross-Coupling
Scientific Rationale
With the C5 position functionalized, the C2 and C4 chloro-substituents become targets for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high functional group tolerance.[13][14] A key aspect of the 2,4-dichloropyridine system is the potential for regioselective coupling, which can often be controlled by the choice of catalyst, ligand, and reaction conditions.
-
Buchwald-Hartwig Amination: This reaction is exceptionally effective for forming C-N bonds. Studies on 2,4-dichloropyridine have shown a high regioselectivity for amination at the C2 position, a phenomenon attributed to the coordination of the pyridine nitrogen to the palladium center, directing the catalytic activity.[15][16]
-
Suzuki-Miyaura Coupling: This is the preeminent method for C-C bond formation. For many dichlorinated heteroaromatics, coupling with boronic acids often shows a preference for the C4 position, providing a complementary strategy to C2-selective amination.[17][18]
-
Sonogashira Coupling: This reaction introduces valuable alkyne functionalities into the scaffold.[19][20] The reaction can be directed to either the C2 or C4 position, and in some cases, double coupling can be achieved under forcing conditions.[21]
Caption: Orthogonal cross-coupling strategies for diversifying the pyridine core.
Protocol 2.1: Regioselective Buchwald-Hartwig Amination at C2
This protocol is adapted from established methods for the amination of aryl chlorides.[15][22]
Materials:
-
C5-Substituted 2,4-dichloropyridine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene (0.1 M solution)
-
Schlenk flask or sealed tube, inert atmosphere (N₂ or Ar)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide. The use of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition of the electron-rich aryl chloride to the Pd(0) center.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by the C5-substituted 2,4-dichloropyridine and the desired amine.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water. Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to isolate the C2-aminated product.
Protocol 2.2: Regioselective Suzuki-Miyaura Coupling at C4
This protocol uses a common catalyst system effective for the coupling of chloro-heterocycles.[17][23]
Materials:
-
C5-Substituted 2,4-dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (2 M, 3.0 equiv)
-
1,4-Dioxane (0.1 M solution)
-
Round-bottom flask, condenser, inert atmosphere
Procedure:
-
To a round-bottom flask, add the C5-substituted 2,4-dichloropyridine, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add 1,4-dioxane followed by the aqueous K₂CO₃ solution. The base is essential for the transmetalation step in the catalytic cycle.
-
Attach a condenser and heat the mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. After consumption of the starting material (typically 8-16 hours), cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the C4-arylated product.
Data Summary Table 2: Representative Cross-Coupling Reactions
| Reaction Type | Position | Coupling Partner | Catalyst / Ligand | Base | Typical Yield (%) |
| Buchwald-Hartwig | C2 | Aniline | Pd(dba)₂ / XPhos | NaOtBu | 70-85 |
| Suzuki-Miyaura | C4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75-90 |
| Sonogashira | C4 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 65-80 |
Chapter 3: A Sequential Synthesis Workflow
The true synthetic power of this compound is realized through sequential, multi-step functionalization. By exploiting the differential reactivity of the three halide positions, highly complex and diverse molecular architectures can be constructed systematically.
Caption: Sequential strategy for tri-functionalization of the pyridine core.
This workflow allows for the creation of a three-dimensional library where substituents at C2, C4, and C5 can be varied independently, providing vast chemical space for exploration in drug discovery programs.
Safety and Handling
This compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[24][25] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a potent and versatile chemical scaffold that serves as an ideal starting point for the synthesis of novel, highly substituted pyridine derivatives. Through the strategic and sequential application of nucleophilic substitution and regioselective palladium-catalyzed cross-coupling reactions, chemists can rapidly generate large libraries of diverse compounds. The robust protocols detailed in this guide provide a reliable foundation for exploring the vast chemical space accessible from this singular precursor, empowering innovation in the fields of medicinal chemistry, agrochemicals, and materials science.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine via Chlorination of (4,6-Dichloropyridin-3-yl)methanol
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-dichloro-5-(chloromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical agents. The protocol details the chlorination of (4,6-dichloropyridin-3-yl)methanol using thionyl chloride (SOCl₂). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a validated step-by-step experimental procedure, safety protocols, and characterization data.
Introduction and Scientific Principles
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The target molecule, this compound, is a valuable building block whose reactivity is centered on the chloromethyl group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, facilitating the synthesis of more complex molecular architectures.
The selected method employs thionyl chloride, a highly effective chlorinating agent for primary alcohols.[1] The primary advantages of using thionyl chloride are the mild reaction conditions and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[1]
Reaction Mechanism
The chlorination of an alcohol with thionyl chloride proceeds through a nucleophilic substitution pathway. The reaction is initiated by the attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a key intermediate, an alkyl chlorosulfite.
The mechanism can then proceed via two main pathways, Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution). For primary alcohols such as (4,6-dichloropyridin-3-yl)methanol, the reaction generally follows an Sₙ2 pathway, where the previously expelled chloride ion attacks the carbon atom, displacing the chlorosulfite group.[2] The decomposition of the leaving group is thermodynamically favorable as it forms stable gaseous products, SO₂ and another molecule of HCl.
Experimental Protocol
This section details the complete workflow for the chlorination reaction, from reagent preparation to product purification and characterization.
Materials and Reagents
Proper preparation and handling of reagents are critical for the success and safety of this experiment.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties | Hazards |
| (4,6-Dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | 178.02 | 105547-68-2 | White to off-white solid | Irritant |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Colorless to yellow fuming liquid, BP: 79°C[3] | Corrosive, Lachrymator, Reacts violently with water[4][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless liquid, BP: 39.6°C | Volatile, Suspected Carcinogen |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution | Non-hazardous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | White crystalline solid | Hygroscopic |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | White powder (230-400 mesh) | Inhalation hazard |
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (2.5 g, 14 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar, slowly add thionyl chloride (1.2 mL, 14 mmol) dropwise at room temperature.[6]
-
Reaction: Stir the reaction mixture for 15 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After 15 minutes, cool the flask to 0°C using an ice-water bath. Carefully wash the reaction mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes excess HCl and quenches any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Drying: Dry the isolated organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with dichloromethane to afford the pure this compound.[6] The expected yield is approximately 47%.[6]
Safety and Hazard Management
Working with thionyl chloride requires strict adherence to safety protocols.
-
General: All operations must be conducted inside a certified chemical fume hood. An emergency eyewash and safety shower must be accessible.
-
Thionyl Chloride Hazards: Thionyl chloride is a colorless to yellow fuming liquid that is highly toxic and corrosive.[3] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5]
-
Reactivity: It reacts violently and exothermically with water, releasing toxic gases (HCl and SO₂).[1][7] Therefore, all glassware must be thoroughly dried before use. Avoid contact with incompatible materials such as bases and metals.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Waste Disposal: Unused thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or calcium hydroxide. All chemical waste must be disposed of according to institutional and local regulations.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Molecular Formula | C₆H₄Cl₃N | [6][8] |
| Molecular Weight | 196.46 g/mol | [6][8] |
| CAS Number | 73998-96-6 | [6][9] |
| Appearance | Expected to be a solid or oil | - |
Expected Analytical Data:
-
¹H NMR (in CDCl₃): The spectrum is expected to show a singlet for the chloromethyl protons (-CH₂Cl) and signals corresponding to the two protons on the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) cluster at m/z ≈ 195/197/199, which is characteristic of a compound containing three chlorine atoms due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Poor quality or old thionyl chloride (hydrolyzed).- Wet solvent or glassware. | - Use a fresh, unopened bottle of thionyl chloride.- Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Low Yield | - Incomplete reaction.- Loss of product during aqueous workup.- Inefficient purification. | - Extend reaction time and monitor by TLC.- Ensure thorough extraction from the aqueous layer.- Optimize column chromatography conditions (e.g., column dimensions, eluent polarity). |
| Impure Product | - Incomplete reaction, presence of starting material.- Formation of side-products.- Inefficient purification. | - Ensure the reaction goes to completion.- Maintain the recommended reaction temperature to minimize side reactions.- Repeat column chromatography or consider recrystallization if the product is a solid. |
| Violent Reaction during Quenching | - Adding water or bicarbonate solution too quickly. | - Cool the reaction mixture thoroughly to 0°C before quenching.- Add the quenching solution slowly and portion-wise with vigorous stirring. |
References
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. lanxess.com [lanxess.com]
- 6. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 9. 73998-96-6|this compound|BLD Pharm [bldpharm.com]
Application Note & Protocol: Laboratory Scale Synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine
< < <
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and agrochemical development. The protocol herein details a robust and reproducible two-step synthetic sequence commencing with the dichlorination of 2-hydroxy-5-methylpyridine, followed by free-radical chlorination of the resulting 2,4-dichloro-5-methylpyridine. This application note emphasizes the rationale behind procedural steps, safety considerations, and analytical validation, aiming to equip researchers with the necessary knowledge for successful synthesis.
Introduction: Significance of this compound
This compound is a versatile chemical intermediate. Its trifunctional nature, featuring a pyridine core with two distinct chlorine substituents and a reactive chloromethyl group, allows for a wide array of subsequent chemical modifications. This makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and pesticides. The strategic placement of the chloro groups influences the electronic properties of the pyridine ring, while the chloromethyl group serves as a key electrophilic site for introducing various functionalities.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures high yields and purity of the final product.
-
Step 1: Dichlorination of 2-Hydroxy-5-methylpyridine. The initial step involves the conversion of the readily available 2-hydroxy-5-methylpyridine to 2,4-dichloro-5-methylpyridine. This transformation is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The hydroxyl group at the 2-position and the hydrogen at the 4-position are substituted with chlorine atoms.
-
Step 2: Free-Radical Chlorination of the Methyl Group. The second step focuses on the selective chlorination of the methyl group at the 5-position of the 2,4-dichloro-5-methylpyridine intermediate. This is a side-chain chlorination, which is known to be challenging in pyridine systems due to the potential for competing ring chlorination and the deactivating effect of the pyridine nitrogen.[1][2] This reaction is best carried out under free-radical conditions, often initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN), using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas.[1][2]
Visualizing the Synthesis
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
4.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3][4]
-
Fume Hood: All manipulations involving phosphorus oxychloride, thionyl chloride, and chlorinated pyridines must be performed in a well-ventilated fume hood.[3][4]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have sodium bicarbonate available to neutralize any acid spills.
4.2. Step 1: Synthesis of 2,4-Dichloro-5-methylpyridine
This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[5][6]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-5-methylpyridine | 109.13 | 10.9 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 46.0 g (28.1 mL) | 0.3 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-hydroxy-5-methylpyridine (10.9 g, 0.1 mol).
-
Solvent Addition: Add dichloromethane (100 mL) to the flask and stir to dissolve the starting material.
-
Addition of POCl₃: Cool the mixture to 0 °C using an ice bath. Slowly add phosphorus oxychloride (28.1 mL, 0.3 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 200 mL of crushed ice with vigorous stirring in a large beaker.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-dichloro-5-methylpyridine as a colorless to pale yellow liquid.[7]
4.3. Step 2: Synthesis of this compound
This procedure utilizes N-chlorosuccinimide for the selective side-chain chlorination.[8]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-methylpyridine | 162.02 | 16.2 g | 0.1 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.7 g | 0.11 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-methylpyridine (16.2 g, 0.1 mol) in carbon tetrachloride (150 mL).
-
Addition of Reagents: Add N-chlorosuccinimide (14.7 g, 0.11 mol) and AIBN (0.164 g, 0.001 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C) and maintain for 6 hours. The reaction can be initiated and accelerated by irradiation with a UV lamp. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold carbon tetrachloride.
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution (2 x 50 mL) to remove any remaining NCS, followed by water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., hexane) to yield this compound as a solid.[9]
Characterization and Analytical Methods
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point Analysis: To assess the purity of the final solid product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the temperature is maintained. |
| Deactivated POCl₃. | Use freshly opened or distilled POCl₃. | |
| Step 2: Low yield of desired product | Competing ring chlorination. | Ensure the reaction is performed under strict free-radical conditions. Avoid acidic conditions. |
| Inefficient initiation. | If not using a UV lamp, ensure AIBN is fresh. | |
| Formation of dichlorinated side-chain product | Excess NCS used. | Use a stoichiometric amount or slight excess of NCS. Monitor the reaction closely. |
Conclusion
The described two-step synthesis provides a reliable method for the laboratory-scale preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this important building block for further applications in drug discovery and agrochemical development.
References
- 1. US4719298A - Side chain chlorination process of heterocycles - Google Patents [patents.google.com]
- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 6. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 7. 2,4-Dichloro-5-methylpyridine CAS#: 56961-78-5 [m.chemicalbook.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
Application Notes and Protocols for the Continuous Flow Synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine Derivatives
Introduction: The Significance of Chlorinated Pyridines and the Advent of Flow Chemistry
Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. Specifically, 2,4-dichloro-5-(chloromethyl)pyridine and its derivatives are crucial intermediates in the synthesis of numerous commercial products, including insecticides and herbicides.[1][2] The traditional batch synthesis of these polychlorinated compounds often involves hazardous reagents, such as chlorine gas and phosphorus oxychloride, and can be difficult to control, leading to issues with selectivity, byproduct formation, and safety, particularly on a large scale.[3][4]
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing.[5] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time. This precise control, coupled with enhanced heat and mass transfer, leads to improved reaction yields, higher selectivity, and significantly enhanced safety profiles, especially when handling hazardous materials.[5] This application note provides a comprehensive guide to the multi-step continuous flow synthesis of this compound, from the synthesis of its precursor to the final product, highlighting the mechanistic rationale, detailed protocols, and optimization strategies.
Overall Synthetic Strategy: A Multi-Step Continuous Flow Approach
The synthesis of this compound is best approached as a multi-step process. A plausible and efficient continuous flow strategy involves three key stages:
-
Synthesis of the Precursor: Production of 2-chloro-5-methylpyridine from a readily available starting material.
-
Ring Chlorination: Selective electrophilic chlorination of the pyridine ring at the 4-position to yield 2,4-dichloro-5-methylpyridine.
-
Side-Chain Chlorination: Free-radical chlorination of the methyl group to afford the final product, this compound.
These steps can be "telescoped" in a continuous flow setup, where the output of one reactor becomes the input for the next, potentially with in-line purification or reagent addition, thereby streamlining the entire process.[2][6]
Part 1: Synthesis of the Precursor, 2-Chloro-5-methylpyridine
The journey to our target molecule begins with the synthesis of 2-chloro-5-methylpyridine. A common and effective method starts from 3-methylpyridine.
Reaction Scheme: From 3-Methylpyridine to 2-Chloro-5-methylpyridine
A widely used industrial route involves the N-oxidation of 3-methylpyridine, followed by chlorination with an agent like phosphorus oxychloride (POCl₃).[3]
Mechanistic Insights
The reaction of the intermediate, 3-methylpyridine-N-oxide, with phosphorus oxychloride proceeds through a series of intermediates, ultimately leading to the chlorinated product. While this reaction can produce a mixture of isomers, conditions can be optimized to favor the desired 2-chloro-5-methylpyridine.[3] An alternative approach involves the direct chlorination of 3-methylpyridine using a catalyst in a loop reactor, which has been shown to achieve good yields of the desired product.[7]
Continuous Flow Protocol: Synthesis of 2-Chloro-5-methylpyridine
This protocol is based on the principles of N-oxidation followed by chlorination, adapted for a continuous flow system.
Reagents and Equipment:
-
3-Methylpyridine
-
Hydrogen peroxide (30% aq.)
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Suitable organic solvent (e.g., dichloromethane)
-
Aqueous base (e.g., NaOH) for quenching
-
Two continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) in series
-
Syringe pumps or HPLC pumps
-
Back-pressure regulator
-
Heat exchangers/chillers
-
In-line separation unit (e.g., membrane-based liquid-liquid separator)
Workflow Diagram:
Caption: Workflow for the continuous synthesis of 2-chloro-5-methylpyridine.
Step-by-Step Protocol:
-
Stream 1 (N-Oxidation): Prepare a solution of 3-methylpyridine in acetic acid. Prepare a separate solution of 30% aqueous hydrogen peroxide.
-
Pumping and Mixing: Using precision pumps, deliver the 3-methylpyridine solution and the hydrogen peroxide solution at controlled flow rates into a T-mixer.
-
Reactor 1 (N-Oxidation): The mixed stream enters the first heated reactor (PFR or CSTR) maintained at 70-80°C. The residence time should be optimized to ensure complete conversion to 3-methylpyridine-N-oxide.
-
Stream 2 (Chlorination): Prepare a solution of phosphorus oxychloride in a suitable solvent like dichloromethane.
-
Cooling and Mixing: The effluent from Reactor 1 is cooled and then mixed with the POCl₃ solution in a second T-mixer.
-
Reactor 2 (Chlorination): The resulting mixture is fed into a second, cooled reactor (0-10°C) to control the exotherm of the chlorination reaction.[3]
-
Quenching and Work-up: The effluent from Reactor 2 is continuously quenched by mixing with a stream of aqueous sodium hydroxide.
-
Separation: The quenched mixture is directed to an in-line liquid-liquid separator to separate the organic phase containing the product from the aqueous phase.
-
Collection: The organic phase containing 2-chloro-5-methylpyridine is collected for the next step.
Part 2: Ring Chlorination to 2,4-Dichloro-5-methylpyridine
The next crucial step is the selective chlorination of the pyridine ring at the 4-position. Pyridine and its derivatives typically undergo electrophilic aromatic substitution. The existing chloro-substituent is deactivating and directs incoming electrophiles to the meta position (C4 and C6).
Reaction Scheme: Electrophilic Chlorination
The chlorination of 2-chloro-5-methylpyridine to 2,4-dichloro-5-methylpyridine is an electrophilic aromatic substitution reaction.
Mechanistic Insights: Electrophilic Aromatic Substitution
The mechanism involves the generation of an electrophilic chlorine species (e.g., from Cl₂ and a Lewis acid catalyst), which is then attacked by the electron-rich pyridine ring. This proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][9] The subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product.[1] The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity.
Caption: General mechanism of electrophilic aromatic substitution.
Continuous Flow Protocol: Synthesis of 2,4-Dichloro-5-methylpyridine
This protocol outlines a continuous process for the ring chlorination step.
Reagents and Equipment:
-
2-Chloro-5-methylpyridine (from Part 1)
-
Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
High-boiling point solvent (e.g., trichlorobenzene)
-
Gas-liquid reactor or packed-bed reactor
-
Mass flow controller for chlorine gas
-
Back-pressure regulator
-
Quenching solution (e.g., sodium sulfite solution)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of 2-chloro-5-methylpyridine and the Lewis acid catalyst in the high-boiling point solvent.
-
Gas-Liquid Mixing: The liquid stream is pumped into a gas-liquid reactor where it is mixed with a controlled flow of chlorine gas from a mass flow controller.
-
Heated Reactor: The gas-liquid mixture flows through a heated reactor. The temperature and residence time are critical parameters to control the reaction rate and selectivity.
-
Degassing and Quenching: The reactor effluent passes through a degasser to remove any unreacted chlorine and HCl gas, which are then scrubbed through a basic solution. The liquid stream is then quenched with a sodium sulfite solution to destroy any remaining chlorinating agent.
-
Work-up: The quenched reaction mixture undergoes a liquid-liquid extraction to isolate the product. The solvent is then removed under reduced pressure.
Part 3: Side-Chain Chlorination to this compound
The final step is the chlorination of the methyl group at the 5-position. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[4]
Reaction Scheme: Free-Radical Chlorination
The chlorination of the methyl group of 2,4-dichloro-5-methylpyridine to the chloromethyl derivative.
Mechanistic Insights: Free-Radical Chain Reaction
The reaction proceeds through a classic three-stage free-radical chain mechanism:
-
Initiation: The radical initiator (e.g., AIBN) or UV light generates initial chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group, forming a benzylic-type radical and HCl. This radical then reacts with a molecule of the chlorinating agent (e.g., sulfuryl chloride) to form the product and a new chlorine-containing radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
Flow chemistry is particularly advantageous for photochemical reactions, as the high surface-area-to-volume ratio of microreactors allows for efficient and uniform irradiation of the reaction mixture.[10]
Continuous Flow Protocol: Synthesis of this compound
This protocol describes a continuous free-radical chlorination in a microreactor.
Reagents and Equipment:
-
2,4-Dichloro-5-methylpyridine (from Part 2)
-
Chlorinating agent (e.g., sulfuryl chloride)[11]
-
Radical initiator (e.g., AIBN)[11]
-
Organic solvent (e.g., chlorobenzene)[11]
-
Microreactor (e.g., PFA tubing)
-
Syringe pumps
-
Heated oil bath or reaction block
-
Back-pressure regulator
-
Quenching solution (e.g., aqueous sodium carbonate)
Workflow Diagram:
Caption: Workflow for the continuous side-chain chlorination.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,4-dichloro-5-methylpyridine, AIBN, and sulfuryl chloride in chlorobenzene.[11]
-
Pumping: Using a syringe pump, feed the reagent solution into the microreactor at a precise flow rate.
-
Heated Reaction: The microreactor is immersed in a heated oil bath or placed in a heated block, with temperatures typically ranging from 80 to 130°C.[11] The residence time is controlled by the flow rate and the reactor volume, and is typically in the range of seconds to minutes.[11]
-
Pressure Control: A back-pressure regulator is used to maintain a constant pressure within the reactor, preventing solvent boiling and ensuring consistent flow.
-
Quenching: The effluent from the reactor is continuously mixed with an aqueous sodium carbonate solution to neutralize the acidic byproducts.
-
Work-up and Purification: The product is isolated by extraction with an organic solvent. The solvent is removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.
Process Optimization and Troubleshooting
The success of a continuous flow synthesis relies on the careful optimization of key parameters.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to over-chlorination or decomposition. | Start with reported temperatures and perform a screening to find the optimal balance between conversion and selectivity.[11] |
| Residence Time | Determines the extent of reaction. Too short, and the conversion will be low; too long, and byproduct formation may increase. | Vary the flow rate to screen different residence times and monitor the reaction outcome by in-line analysis (e.g., IR, UV-Vis) or off-line GC/LC-MS.[11] |
| Stoichiometry | The molar ratio of reactants is crucial for selectivity. An excess of the chlorinating agent can lead to polychlorinated byproducts. | Start with a slight excess of the chlorinating agent and systematically reduce it to find the optimal ratio for high conversion of the starting material and minimal byproduct formation. |
| Catalyst Loading | In the ring chlorination step, the catalyst concentration affects the reaction rate. | Screen different catalyst loadings to find the minimum amount required for efficient conversion. |
| Solvent | The solvent can influence solubility, reaction rate, and heat transfer. | Choose a solvent with a suitable boiling point for the desired reaction temperature and good solubility for all reactants and intermediates. |
Troubleshooting Common Issues:
-
Low Conversion: Increase temperature or residence time. Check for pump inaccuracies or blockages.
-
Poor Selectivity (Over-chlorination): Decrease temperature, residence time, or the stoichiometry of the chlorinating agent.
-
Reactor Clogging: Ensure all reagents are fully dissolved. Use a pre-heating or pre-cooling step if necessary. Filter all reagent solutions before use.
-
Inconsistent Results: Check for fluctuations in temperature, pressure, or flow rates. Ensure the system is free of leaks.
Safety Considerations in Continuous Flow Chlorination
Handling chlorine gas and other chlorinating agents requires strict safety protocols. Continuous flow systems offer inherent safety advantages by minimizing the volume of hazardous material at any given time.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.[12][13]
-
Material Compatibility: Ensure all reactor components (tubing, fittings, etc.) are compatible with the corrosive reagents used. PFA, Hastelloy, and glass are often suitable choices.
-
Leak Detection: Regularly check the system for leaks, especially when working with gaseous reagents under pressure. An ammonia solution can be used to detect chlorine gas leaks (it forms a white smoke of ammonium chloride).[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves. For handling chlorine gas, a specialized respirator may be necessary.[14]
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate quenching agents.[15][16]
Conclusion
The continuous flow synthesis of this compound and its derivatives represents a significant advancement over traditional batch methods. By leveraging the precise control and enhanced safety of flow chemistry, researchers and drug development professionals can achieve higher yields, improved selectivity, and a more sustainable and scalable manufacturing process. The multi-step approach outlined in this application note provides a robust framework for the efficient production of these vital chemical intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. vapourtec.com [vapourtec.com]
- 11. CN102796039B - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel - Google Patents [patents.google.com]
- 12. njuajif.org [njuajif.org]
- 13. doh.wa.gov [doh.wa.gov]
- 14. erc.mp.gov.in [erc.mp.gov.in]
- 15. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 16. usbr.gov [usbr.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine (CAS 73998-96-6), a key intermediate in pharmaceutical and agrochemical development. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format. The primary focus is on the common synthetic route involving the chlorination of a hydroxymethyl precursor, such as (2,4-dichloropyridin-5-yl)methanol, using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yield is a frequent challenge stemming from multiple factors. A systematic approach is required to diagnose the root cause. The diagram below outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low yield.
Detailed Breakdown of Causes & Solutions:
-
Incomplete Conversion: The starting alcohol may not have fully reacted.
-
Causality: The C-O bond in the hydroxymethyl group requires an effective leaving group for nucleophilic substitution by chloride. Insufficient activation by the chlorinating agent, low temperatures, or short reaction times can lead to incomplete conversion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. If the reaction stalls, consider increasing the reaction time or temperature incrementally. For instance, syntheses of similar compounds sometimes require reflux for several hours to ensure completion[1].
-
-
Reagent Stoichiometry and Quality: The amount and purity of your chlorinating agent are critical.
-
Causality: Thionyl chloride and similar reagents are highly reactive and sensitive to moisture. Decomposed or wet reagents will be less effective. Using an insufficient molar equivalent will naturally lead to incomplete conversion. Conversely, a large excess can promote side reactions.
-
Solution: Always use freshly opened or distilled chlorinating agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). A modest excess (e.g., 1.1 to 1.5 equivalents) of the chlorinating agent is often optimal.
-
-
Suboptimal Temperature Control:
-
Causality: The chlorination of alcohols is often exothermic. An initial temperature spike can lead to the formation of tars and other degradation byproducts. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Add the chlorinating agent slowly to a cooled solution (e.g., 0 °C) of the starting material to control the initial exotherm[2]. After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as required by the specific protocol.
-
-
Product Loss During Work-up:
-
Causality: The product, this compound, has moderate polarity. During aqueous work-up (e.g., quenching with sodium bicarbonate solution), product can be lost to the aqueous phase if extractions are not performed thoroughly. The product may also be sensitive to high temperatures during solvent removal.
-
Solution: Extract the quenched reaction mixture multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure at a moderate temperature (<40-50 °C).
-
Q2: My final product is impure. What are the common byproducts and how can I avoid them?
Impurity profiles often point directly to correctable issues in the reaction setup. The most common byproducts are isomers, over-chlorinated species, and dimers.
Caption: Formation of product and common byproducts.
Specific Byproducts and Mitigation Strategies:
-
Over-chlorination: This can involve further chlorination on the pyridine ring or the formation of a dichloromethyl group.
-
Cause: Using a large excess of a powerful chlorinating agent or high reaction temperatures can lead to unwanted chlorination on the electron-rich pyridine ring[3].
-
Mitigation: Use a minimal excess of the chlorinating agent (1.1-1.2 eq.). Maintain strict temperature control, especially during addition.
-
-
Dimerization (Ether Formation): The starting alcohol can react with the activated chloromethyl product (or an intermediate) to form a bis(pyridylmethyl) ether.
-
Cause: This side reaction is often promoted by acidic conditions and elevated temperatures before the hydroxyl group is fully consumed.
-
Mitigation: Ensure the chlorinating agent is added efficiently to convert the alcohol quickly. Running the reaction at a higher concentration can favor the desired intramolecular reaction over the bimolecular dimerization.
-
-
Isomeric Impurities:
-
Cause: The purity of your final product is fundamentally limited by the purity of your starting material. If the precursor alcohol contains other isomers (e.g., (2,6-dichloropyridin-5-yl)methanol), these will be carried through the reaction.
-
Mitigation: Verify the isomeric purity of the starting material by NMR and/or GC-MS before starting the reaction. If necessary, purify the starting material by column chromatography or recrystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective chlorinating agents for this synthesis?
Several reagents can effectively convert the primary alcohol to the corresponding chloride. The choice depends on factors like cost, safety, and ease of work-up.
| Reagent | Formula | Typical Conditions | Pros | Cons |
| Thionyl Chloride | SOCl₂ | DCM or neat, 0 °C to reflux | Volatile byproducts (SO₂, HCl) are easily removed. Generally high yielding. | Highly corrosive and moisture-sensitive. Can cause over-chlorination. |
| Phosphorus Pentachloride | PCl₅ | POCl₃ or neat, elevated temp. | Very powerful chlorinating agent. Can chlorinate hydroxyl and keto groups. | Solid, difficult to handle. Byproduct (POCl₃) has a high boiling point. |
| Phosphorus Oxychloride | POCl₃ | High temperature (e.g., >100 °C) | Effective for converting hydroxypyridines to chloropyridines. | Less reactive for converting side-chain alcohols compared to SOCl₂. |
For converting the hydroxymethyl group, Thionyl Chloride is often the reagent of choice due to its high reactivity and the convenient removal of gaseous byproducts[1][2].
Q2: What is a reliable, step-by-step protocol for this synthesis?
The following protocol is a representative procedure based on literature reports for analogous transformations[1][2].
Experimental Protocol: Chlorination using Thionyl Chloride
-
Preparation: Under an inert atmosphere (N₂), add (2,4-dichloropyridin-5-yl)methanol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 15-30 minutes. Maintain the internal temperature below 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur. Continue adding until the gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound[2].
Q3: How can I best purify the final product?
The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most effective method for removing both more polar (unreacted alcohol) and less polar (over-chlorinated) byproducts on a laboratory scale. A typical eluent system is a gradient of ethyl acetate in hexanes[2].
-
Vacuum Distillation: For larger scales where chromatography is impractical, vacuum distillation can be effective, provided the boiling points of the product and impurities are sufficiently different.
-
Recrystallization: If the crude product is a solid and has a high degree of purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an efficient final purification step[4].
Q4: What are the critical safety precautions for this reaction?
-
Chlorinating Agents: Reagents like thionyl chloride and phosphorus pentachloride are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Quench: The quenching step is highly exothermic and releases large volumes of gas (HCl, SO₂, CO₂). Perform the quench slowly, with efficient stirring, and adequate cooling.
-
Product Handling: Chlorinated organic compounds should be handled with care as they are potential irritants and may have long-term toxicity. Avoid inhalation and skin contact.
References
common side reactions in the synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-(chloromethyl)pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. Understanding the Synthesis: Key Challenges
The synthesis of this compound is a critical process for the production of various pharmaceuticals and agrochemicals. The most common synthetic routes involve the chlorination of a pyridine precursor. However, the reactivity of the pyridine ring and the methyl group can lead to a variety of side reactions, complicating the purification process and reducing the overall yield. Understanding these potential pitfalls is the first step toward a successful synthesis.
A prevalent method involves the chlorination of a substituted pyridine, such as 2-chloro-5-methylpyridine, often using agents like chlorine gas or sulfuryl chloride. Another approach is the chlorination of (4,6-dichloropyridin-3-yl)methanol using thionyl chloride. Each method presents its own set of challenges, primarily related to controlling the extent and position of chlorination.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Over-chlorination of the Pyridine Ring
Question: My final product mixture contains significant amounts of trichlorinated pyridine species. How can I minimize the formation of these over-chlorinated byproducts?
Answer: Over-chlorination is a frequent side reaction, especially when using strong chlorinating agents. The pyridine ring is susceptible to further chlorination, leading to impurities that can be difficult to separate from the desired product.
Causality: The reaction conditions, particularly the molar ratio of the chlorinating agent, temperature, and reaction time, play a crucial role in controlling the degree of chlorination. An excess of the chlorinating agent or prolonged reaction times can favor the formation of polychlorinated byproducts.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar equivalents of your chlorinating agent. A stepwise or slow addition of the reagent can help maintain a lower concentration at any given time, thus reducing the likelihood of over-reaction.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often decrease the rate of competing side reactions more than the desired reaction. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.
-
Monitor Reaction Progress: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction once the formation of the desired product has maximized and before significant amounts of over-chlorinated products appear.
Issue 2: Incomplete Chlorination of the Methyl Group
Question: My reaction yields a high proportion of the starting material or the monochlorinated precursor, 2,4-dichloro-5-methylpyridine. How can I drive the reaction to completion?
Answer: Incomplete conversion is often a result of insufficient reactivity of the chlorinating agent or non-optimal reaction conditions.
Causality: The chlorination of the methyl group typically proceeds via a free-radical mechanism, which requires an initiator and conditions that support the radical chain reaction.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: For the chlorination of a methyl group, agents that favor radical pathways, such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be more effective than ionic chlorinating agents. When using chlorine gas, UV irradiation can initiate the radical reaction.
-
Use of a Radical Initiator: Ensure that a suitable radical initiator is used in an appropriate amount. The initiator's half-life at the reaction temperature should be considered to ensure a steady generation of radicals throughout the reaction.
-
Increase Reaction Temperature: Higher temperatures can increase the rate of radical formation and propagation, driving the reaction towards the desired product. However, this must be balanced against the risk of over-chlorination.
Issue 3: Formation of Isomeric Byproducts
Question: I am observing the formation of isomeric dichlorinated products. What is causing this and how can it be prevented?
Answer: The formation of isomers suggests a lack of regioselectivity in the chlorination of the pyridine ring.
Causality: The directing effects of the substituents on the pyridine ring influence the position of electrophilic chlorination. The reaction conditions can also affect the regioselectivity.
Troubleshooting Steps:
-
Choice of Synthetic Route: The choice of starting material and synthetic route can pre-determine the substitution pattern. For instance, starting with a precursor that already has the desired chlorine substitution pattern on the ring can avoid issues with regioselectivity during a subsequent chlorination step.
-
Catalyst Selection: In some chlorination reactions, the choice of catalyst can influence the regioselectivity. Researching catalysts that favor the desired substitution pattern for your specific reaction is recommended.
Issue 4: Dimerization and Polymerization
Question: My reaction mixture is showing the presence of high molecular weight species, suggesting dimerization or polymerization. What leads to this and how can I avoid it?
Answer: Dimerization or polymerization can occur under harsh reaction conditions or in the presence of certain reactive intermediates.
Causality: Highly reactive species generated during the reaction can react with each other or with the starting material or product to form dimers and polymers.
Troubleshooting Steps:
-
Maintain Dilute Conditions: Running the reaction at a lower concentration can reduce the probability of intermolecular side reactions.
-
Control Temperature: Exothermic reactions can lead to localized hot spots, promoting unwanted side reactions. Ensure efficient stirring and cooling to maintain a uniform and controlled temperature.
-
Quenching Strategy: A proper and timely work-up procedure is essential to neutralize reactive species and prevent further reactions after the desired conversion has been achieved.
III. Experimental Protocols and Data
Protocol 1: Minimizing Over-chlorination
This protocol provides a general guideline for the chlorination of (4,6-dichloropyridin-3-yl)methanol with thionyl chloride.[1]
Step-by-Step Methodology:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount (1.0-1.1 equivalents) of thionyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Thionyl Chloride (equivalents) | 1.0 - 1.1 | Minimizes over-chlorination of the pyridine ring. |
| Addition Temperature | 0 - 5 °C | Controls the exothermic reaction and reduces side product formation. |
| Reaction Monitoring | TLC, GC-MS | Allows for timely quenching to prevent byproduct formation. |
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction and a common over-chlorination side reaction.
Caption: Desired vs. Side Reaction Pathways.
IV. Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of side products. By understanding the underlying causes of common issues such as over-chlorination, incomplete reaction, and isomer formation, researchers can effectively troubleshoot their experiments and optimize their synthetic protocols. This guide provides a framework for identifying and resolving these challenges, ultimately leading to higher yields and purer products.
V. References
-
ChemicalBook. (2025). 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common side reactions in the synthesis of 2-(Dichloromethyl)-4-methylpyridine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Navigating Synthesis of Dichloromethylpyridines: A Guide to Characterizing Unexpected Byproducts. Retrieved from --INVALID-LINK--
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimization of Reaction Conditions for 2,4-Dichloro-5-(chloromethyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-(chloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. As a key building block in the synthesis of various agrochemical and pharmaceutical compounds, robust and reproducible synthesis of this compound is paramount.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity results.
Core Synthetic Pathway: Chlorination of (4,6-dichloropyridin-3-yl)methanol
A common and direct route to this compound involves the chlorination of the corresponding hydroxymethyl precursor, (4,6-dichloropyridin-3-yl)methanol. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the primary alcohol to a chloromethyl group.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yield is a multifaceted problem that can stem from several factors throughout the experimental workflow. Let's break down the common culprits.
-
Cause A: Incomplete Reaction
-
Diagnosis: Analysis of the crude reaction mixture (by TLC, GC-MS, or ¹H NMR) shows a significant amount of starting material, (4,6-dichloropyridin-3-yl)methanol, remaining.
-
Explanation: The conversion of the hydroxymethyl group is likely kinetically limited. This can be due to insufficient temperature, inadequate reaction time, or a suboptimal amount of the chlorinating agent. Chlorinating agents like thionyl chloride and phosphorus oxychloride require sufficient thermal energy to drive the reaction to completion.[1]
-
Solution:
-
Increase Reaction Temperature: If the reaction is being run at room temperature or 0 °C, consider gently heating the mixture. For many chlorinations with SOCl₂ or POCl₃, refluxing for several hours is necessary to ensure full conversion.[1][2]
-
Extend Reaction Time: Monitor the reaction progress every hour using an appropriate analytical technique. Continue the reaction until no more starting material is observed.
-
Increase Stoichiometry of Chlorinating Agent: While a slight excess (1.1-1.5 equivalents) is common, ensure your chlorinating agent is active and added in sufficient quantity. Anhydrous conditions are critical, as moisture will consume the reagent.
-
-
-
Cause B: Product Degradation or Side Reactions
-
Diagnosis: The crude analysis shows minimal starting material but also a low percentage of the desired product, accompanied by multiple unidentified impurity spots/peaks.
-
Explanation: The pyridine ring is susceptible to further, or "over-chlorination," especially at high temperatures or with a large excess of a powerful chlorinating agent.[3] This can lead to the formation of trichloro- and tetrachloro-pyridine derivatives, which are difficult to separate from the desired product.[4][5]
-
Solution:
-
Control Stoichiometry: Use the chlorinating agent in a controlled molar ratio. A common starting point is 1.0 to 1.2 equivalents.[6]
-
Optimize Temperature and Addition Rate: Add the chlorinating agent slowly at a reduced temperature (e.g., 0 °C) to control the initial exotherm before heating to reflux.[6] This minimizes the formation of reactive intermediates that can lead to side products.
-
-
-
Cause C: Poor Work-up and Isolation
-
Diagnosis: The reaction appears clean by in-process analysis, but the isolated yield is low.
-
Explanation: The work-up procedure is critical for preserving the product. This compound can be sensitive to pH changes. The quenching step, where excess chlorinating agent is hydrolyzed, is highly exothermic and can lead to product degradation if not controlled. Furthermore, insufficient extraction will leave the product in the aqueous phase.
-
Solution:
-
Controlled Quenching: Cool the reaction mixture in an ice bath before slowly and carefully adding it to ice water or a saturated sodium bicarbonate solution. This neutralizes the acidic byproducts (HCl, SO₂) and hydrolyzes excess reagent under controlled conditions.[1][2]
-
Thorough Extraction: Use an appropriate organic solvent like dichloromethane or chloroform for extraction.[2][7] Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous layer.
-
Proper Purification: The product is often purified by silica gel chromatography or vacuum distillation.[6][7] Ensure your chosen method is suitable for the scale and that fractions are collected carefully based on analytical monitoring.
-
-
Caption: Troubleshooting logic for diagnosing low yield.
Question 2: My final product is contaminated with a persistent, slightly more polar impurity. What could it be?
Answer: A common and troublesome impurity in this synthesis is the starting material, (4,6-dichloropyridin-3-yl)methanol. Its hydroxyl group makes it significantly more polar than the chlorinated product, and it can be difficult to remove completely if the reaction is not driven to completion.
-
Confirmation: The impurity's polarity and its presence in incomplete reaction mixtures strongly suggest it is the starting alcohol. Co-spotting with the starting material on a TLC plate or comparing its retention time in GC will confirm its identity.
-
Mechanism of Formation: This is not a side product but rather unreacted starting material. See "Cause A" in the previous question for remediation strategies.
-
Purification Strategy: If you have already isolated the product and need to remove the residual alcohol, careful column chromatography on silica gel is the most effective method. Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity to elute the more polar alcohol after the product has been collected.
Question 3: I am observing impurities that are less polar than my product. What are these and how do I prevent them?
Answer: Less polar impurities are often the result of over-chlorination, where an additional chlorine atom is substituted onto the pyridine ring.[3][4]
-
Likely Structure: The most probable over-chlorinated byproduct is 2,3,4-trichloro-5-(chloromethyl)pyridine. The addition of another electron-withdrawing chlorine atom decreases the molecule's overall polarity.
-
Mechanism of Formation: This side reaction is favored by harsh reaction conditions, such as excessively high temperatures, prolonged reaction times, or a large excess of the chlorinating agent. These conditions can provide enough energy to overcome the activation barrier for electrophilic chlorination on the already electron-deficient pyridine ring.
-
Prevention:
-
Strict Stoichiometric Control: Use no more than 1.2 equivalents of thionyl chloride or your chosen chlorinating agent.
-
Temperature Management: Add the chlorinating agent at 0 °C to control the initial exotherm, then heat the reaction only as much as necessary to achieve full conversion of the starting material. Avoid excessive heating.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent the product from being exposed to chlorinating conditions for longer than necessary.
-
Caption: Main reaction pathway versus over-chlorination side reaction.
Frequently Asked Questions (FAQs)
Q: Which chlorinating agent is best: Thionyl Chloride (SOCl₂), Phosphorus Oxychloride (POCl₃), or Phosphorus Pentachloride (PCl₅)?
A: The choice depends on the specific substrate, desired reactivity, and scale.
-
Thionyl Chloride (SOCl₂): This is often the preferred reagent for converting primary alcohols to chlorides.[6][8] The byproducts (SO₂ and HCl) are gases, which can simplify purification. It is generally effective and cost-efficient.
-
Phosphorus Oxychloride (POCl₃): Also a very effective chlorinating agent, often used for converting hydroxyl groups on heterocyclic rings (like hydroxypyridines) into chlorides.[7][9] It is a liquid and its byproducts are phosphoric acids, which must be carefully quenched and removed during aqueous work-up.
-
Phosphorus Pentachloride (PCl₅): This is a very powerful chlorinating agent, often used in combination with POCl₃.[1][10] Its high reactivity increases the risk of over-chlorination and it is a solid that can be more difficult to handle. It is typically reserved for less reactive substrates.
For the chlorination of (4,6-dichloropyridin-3-yl)methanol, thionyl chloride is an excellent starting point due to its efficacy and the simplicity of removing its byproducts.[6]
Q: What are the most critical safety precautions for this reaction?
A: This synthesis involves hazardous materials and requires strict safety protocols.
-
Work in a Fume Hood: All chlorinating agents (SOCl₂, POCl₃, PCl₅) are corrosive, toxic, and react violently with water. The reaction itself evolves toxic gases (HCl, SO₂). All work must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Anhydrous Conditions: Moisture can cause a violent reaction with the chlorinating agents. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Quenching: The work-up step of adding the reaction mixture to water or a basic solution is highly exothermic. Always add the reaction mixture slowly to a large volume of ice-cold quench solution with vigorous stirring. Never add water directly to the reaction mixture.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: Use silica gel plates. A good mobile phase is a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualization: The product and starting material are UV-active, so they can be visualized under a UV lamp (254 nm).
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The product, being less polar, will have a higher Rf value (travel further up the plate) than the starting alcohol. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q: What is the optimal solvent for this reaction?
A: A non-protic, inert solvent is required. Dichloromethane (DCM) is an excellent choice as it is a good solvent for the starting material and product, is inert to the reaction conditions, and has a relatively low boiling point, making it easy to remove post-reaction.[6] Other chlorinated solvents like 1,2-dichloroethane can also be used, particularly if higher temperatures are needed.[2]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound from (4,6-dichloropyridin-3-yl)methanol.
Materials:
-
(4,6-dichloropyridin-3-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes.[6] An exotherm and gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material spot is no longer visible.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. In a separate large beaker, place a sufficient volume of saturated aqueous sodium bicarbonate solution with ice. Slowly and carefully, with vigorous stirring, pour the reaction mixture into the cold bicarbonate solution. Caution: Vigorous gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford this compound as a solid or oil.[6]
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective; gaseous byproducts simplify work-up. |
| Equivalents | 1.1 - 1.2 eq | Minimizes over-chlorination while ensuring complete reaction.[6] |
| Solvent | Anhydrous Dichloromethane | Inert, good solubility, and low boiling point. |
| Addition Temp. | 0 °C | Controls initial exotherm and minimizes side reactions.[6] |
| Reaction Temp. | Reflux (~40 °C) | Provides sufficient energy for complete conversion. |
| Work-up | Quench in cold NaHCO₃(aq) | Safely neutralizes acid and hydrolyzes excess reagent.[2][6] |
References
- 1. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 7. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0393453B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,4-Dichloro-5-(chloromethyl)pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(chloromethyl)pyridine. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges encountered in its application: low conversion rates. As a highly reactive intermediate, the success of reactions involving this compound hinges on a nuanced understanding of its chemical behavior and meticulous control of reaction parameters. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your synthetic pathways.
Part 1: Understanding the Reactivity of this compound
This compound is characterized by two primary reactive sites: the chloromethyl group at the 5-position and the chlorinated pyridine ring itself. The chloromethyl group is highly susceptible to nucleophilic substitution, making it a valuable synthon for introducing a pyridylmethyl moiety. The chlorine atoms on the pyridine ring can also undergo nucleophilic aromatic substitution, though this typically requires more forcing conditions. Low conversion rates often stem from a failure to optimize for the desired reaction pathway while minimizing side reactions.
The most common reaction involving the chloromethyl group is nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates.[1][2]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low conversion rates in a question-and-answer format.
Q1: My nucleophilic substitution reaction with this compound is resulting in a low yield of the desired product. What are the likely causes?
A1: Low yields in nucleophilic substitution reactions with this substrate are frequently traced back to one or more of the following factors: suboptimal reaction conditions, degradation of the starting material, or competing side reactions. A systematic approach to troubleshooting is essential for identifying the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion rates.
In-Depth Analysis:
-
Reagent Purity and Stability: this compound can degrade over time, especially if exposed to moisture or basic conditions.[3] It is crucial to use a high-purity starting material. The purity of your nucleophile is equally important; impurities can consume the substrate or interfere with the reaction.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. For SN2 reactions, which are often favored with this primary halide, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they enhance the reactivity of the nucleophile.[1] Using a protic solvent like ethanol or water can solvate the nucleophile, reducing its effectiveness.
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition or the formation of side products. It is advisable to start at a moderate temperature (e.g., 40-60 °C) and adjust as needed based on reaction monitoring.
-
Base: Many nucleophilic substitution reactions require a base to neutralize the generated acid (HCl). A weak, non-nucleophilic base like potassium carbonate or sodium bicarbonate is often a good choice. Stronger bases, particularly at elevated temperatures, can promote elimination reactions or react with the pyridine ring.
-
-
Side Reactions:
-
Dimerization: In the presence of a base, the product of the nucleophilic substitution can potentially act as a nucleophile itself, leading to dimerization or oligomerization.
-
Ring Substitution: While less common under typical nucleophilic substitution conditions, substitution of the chlorine atoms on the pyridine ring can occur, especially at higher temperatures or with very strong nucleophiles.
-
Q2: I suspect my starting material has degraded. How can I assess the purity of this compound?
A2: Assessing the purity of your starting material is a critical first step in troubleshooting. The following analytical techniques are recommended:
| Analytical Technique | Parameter to Assess | Expected Observations for Pure Compound | Potential Signs of Degradation |
| ¹H NMR | Chemical Shift & Integration | Sharp singlets for the CH₂Cl group and aromatic protons with correct integration ratios. | Broadening of peaks, appearance of new signals (e.g., corresponding to the hydroxymethyl derivative if hydrolysis has occurred). |
| LC-MS | Purity & Mass Confirmation | A single major peak with the expected mass-to-charge ratio (m/z). | Multiple peaks, presence of ions corresponding to hydrolysis products or dimers. |
| Melting Point | Physical Property | A sharp melting point within the reported range. | A broad or depressed melting point. |
Protocol for Purity Assessment by LC-MS:
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent such as acetonitrile (ACN). A concentration of approximately 100 µg/mL is a good starting point.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size) is typically effective.[4][5]
-
Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) and mass spectrometry (electrospray ionization in positive mode).
-
-
Data Analysis: Analyze the chromatogram for the presence of multiple peaks. Examine the mass spectrum of each peak to identify potential impurities.
Q3: My reaction is sluggish, and even after extended reaction times, a significant amount of starting material remains. How can I improve the reaction rate without promoting side reactions?
A3: A sluggish reaction points to either insufficient activation energy being supplied or a low-activity nucleophile/catalyst system.
Strategies for Rate Enhancement:
-
Catalysis: The addition of a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective, especially in biphasic systems. For certain nucleophiles, a catalytic amount of sodium iodide can be used to perform an in-situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.
-
Nucleophile Activation: Ensure your nucleophile is in its most reactive form. For example, if using an alcohol as a nucleophile, deprotonating it with a suitable base (e.g., NaH) prior to the addition of the electrophile will significantly increase its nucleophilicity.
-
Solvent Choice: As mentioned in Q1, ensure you are using an appropriate polar aprotic solvent to maximize nucleophile reactivity.
Decision Tree for Enhancing Reaction Rate:
Caption: Decision tree for improving reaction kinetics.
Q4: I am observing the formation of multiple products in my reaction mixture. What are the common side reactions and how can I suppress them?
A4: The formation of multiple products indicates a lack of selectivity. The most common side reactions with this compound are over-alkylation and reactions involving the pyridine ring.
-
Over-alkylation: This occurs when the product of the initial nucleophilic substitution is itself nucleophilic and reacts with another molecule of the starting material.
-
Mitigation:
-
Use a slight excess of the nucleophile to ensure all the electrophile is consumed.
-
Add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the electrophile throughout the reaction.
-
-
-
Ring Chlorination/Substitution: While the chloromethyl group is the more reactive site, under certain conditions, further chlorination or substitution on the pyridine ring can occur. The use of strong chlorinating agents for the synthesis of the starting material can sometimes lead to over-chlorinated impurities.[6]
-
Mitigation:
-
Ensure the purity of the starting material.
-
Avoid harsh reaction conditions (high temperatures, strong bases) that could promote nucleophilic aromatic substitution.
-
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Alcohol
This protocol provides a starting point for the reaction of this compound with an alcohol nucleophile.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.2 equivalents) in anhydrous DMF.
-
Nucleophile Activation: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[7] If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the removal of impurities from 2,4-Dichloro-5-(chloromethyl)pyridine, a critical intermediate in pharmaceutical and agrochemical synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the purification of this compound.
I. Understanding the Impurity Profile
The synthesis of this compound can result in a variety of impurities, the nature and quantity of which depend on the synthetic route employed. Common impurities may include:
-
Isomeric Byproducts: Positional isomers such as 2,6-dichloro-3-(chloromethyl)pyridine or other chlorinated pyridine derivatives.
-
Over-chlorinated or Under-chlorinated Species: Compounds with additional or fewer chlorine atoms on the pyridine ring or the methyl group.
-
Starting Materials and Reagents: Unreacted precursors or residual chlorinating agents.
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative, [2,4-dichloro-5-(hydroxymethyl)pyridine].
-
Solvent Adducts: Residual solvents from the reaction or workup that may form adducts with the product.
A thorough understanding of the potential impurity profile is the first step in developing an effective purification strategy. We recommend routine analysis of crude material by methods such as HPLC, GC-MS, and NMR to identify and quantify the major impurities.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My purified product shows a persistent impurity in the NMR spectrum that I cannot identify. What could it be?
A1: A common and often overlooked impurity is the hydrolysis product, 2,4-dichloro-5-(hydroxymethyl)pyridine. The chloromethyl group is reactive and can hydrolyze if exposed to water or other nucleophiles, especially at elevated temperatures or non-neutral pH. To confirm its presence, look for a characteristic singlet for the CH₂OH protons in the ¹H NMR, which will be at a different chemical shift than the CH₂Cl protons.
Troubleshooting Steps:
-
Ensure all solvents and reagents used in the workup and purification are anhydrous.
-
Avoid prolonged exposure to aqueous workup conditions.
-
If hydrolysis is a significant issue, consider an extractive workup with a non-polar organic solvent and brine washes, followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
Q2: I am observing poor separation of my target compound from an impurity during column chromatography. What can I do?
A2: Poor separation on silica gel is often due to the similar polarity of the target compound and a key impurity.
Troubleshooting Steps:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A common mobile phase for chlorinated pyridines is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1] A shallow gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.
-
Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using other stationary phases such as alumina (neutral or basic) or reverse-phase silica gel (C18).
-
Sample Loading: Ensure the crude material is properly loaded onto the column. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can often lead to better resolution than wet loading.
Q3: My product is a solid, but it is difficult to crystallize. Are there any recommended recrystallization solvents?
A3: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical.
Recommended Solvents & Techniques:
-
A study on the crystal structure of the related compound, 2-chloro-5-(chloromethyl)pyridine, reported obtaining crystals by slow evaporation from an ethanol solution.[2] This suggests that alcohols could be a good starting point for recrystallization solvent screening.
-
For other polychlorinated pyridines, solvents like 1,2-dichloroethane have been used successfully for recrystallization.[3]
-
A mixed solvent system can also be effective. Dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
Q4: The product appears to be degrading on the silica gel column. What is causing this?
A4: this compound can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition or the formation of artifacts.
Troubleshooting Steps:
-
Neutralized Silica: Consider using silica gel that has been washed with a base (e.g., triethylamine) and then re-equilibrated with the mobile phase to neutralize the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Perform the chromatography as quickly as possible without sacrificing separation efficiency.
III. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane or Petroleum Ether
-
Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Workflow Diagram:
Caption: Workflow for Purification by Flash Column Chromatography
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with varying ratios of hexane/ethyl acetate. The ideal system will give a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a flash chromatography column with silica gel, slurried in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 98:2 hexane/ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Standard laboratory glassware
Workflow Diagram:
References
Technical Support Center: Managing Temperature Control in 2,4-Dichloro-5-(chloromethyl)pyridine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine. As a critical intermediate in the development of pharmaceuticals and agrochemicals, its successful synthesis hinges on the precise control of reaction parameters.[1] Among these, temperature management is paramount. Inadequate temperature control is a primary driver of low yield, impurity formation, and significant safety hazards.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only troubleshoot current issues but also to proactively design more robust and safer experimental protocols.
Troubleshooting Guide: Real-Time Reaction Issues
This section addresses specific problems you might encounter during the synthesis. Each answer provides immediate actions, explains the probable cause, and offers long-term preventative solutions.
Q1: My reaction temperature is spiking uncontrollably after adding the chlorinating agent. What should I do and what is the cause?
A: An uncontrolled temperature spike, or exotherm, is a critical safety event that requires immediate action.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride, chlorine gas).
-
Engage Emergency Cooling: Immerse the reaction vessel in an ice bath or activate your cryostat's emergency cooling protocol.
-
Alert Personnel: Inform colleagues in the vicinity of the potential for a runaway reaction.
Causality Explained: The chlorination of the methyl group on a pyridine ring, or the conversion of a hydroxymethyl group to a chloromethyl group, is a highly exothermic process.[2] The energy released by the reaction is greater than the rate at which your current setup can dissipate it, leading to a rapid increase in temperature. This can be caused by:
-
Too Rapid Addition: The most common cause is adding the chlorinating agent too quickly.
-
Insufficient Cooling: The cooling bath may be inadequate for the scale of the reaction or not at a sufficiently low temperature.
-
Poor Heat Transfer: Inadequate stirring can create localized hot spots where the reaction accelerates, initiating a runaway chain reaction.
Preventative Measures & Protocol Validation:
-
Controlled Addition: Always add the chlorinating agent dropwise or via a syringe pump. For gaseous reagents like chlorine, use a mass flow controller to maintain a slow, steady introduction rate.[2]
-
Adequate Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryostat) is appropriately sized for the reaction scale and the total expected heat evolution. For many chlorination steps, pre-cooling the reaction mixture to 0°C or even sub-zero temperatures (e.g., -25°C to -5°C) before beginning the addition is recommended.[3][4]
-
Vigorous Stirring: Use an overhead mechanical stirrer for reaction volumes over 500 mL to ensure homogenous mixing and efficient heat transfer from the solution to the vessel walls.
-
Dilution: Running the reaction at a lower concentration can help moderate the exotherm by providing more solvent mass to absorb the heat generated.
Q2: My final product is contaminated with significant amounts of 2,4-dichloro-5-(trichloromethyl)pyridine. How do I prevent this over-chlorination?
A: The formation of the trichloromethyl byproduct is a classic sign of over-chlorination, a problem directly linked to reaction temperature and duration.[2]
Causality Explained: The free-radical chlorination of the methyl group proceeds stepwise. Once the desired monochlorinated product is formed, it can compete with the starting material for the chlorinating agent, leading to the formation of di- and trichlorinated species. Higher temperatures increase the reaction rate indiscriminately, providing more energy for these subsequent, less-desired chlorination steps to occur.[1]
Preventative Measures & Protocol Validation:
-
Strict Temperature Ceilings: Maintain the reaction temperature within the validated range for your specific process. For many liquid-phase chlorinations, this may mean keeping the temperature below a certain threshold post-initiation. Over-chlorination is favored by higher temperatures and longer reaction times.[2]
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess to ensure full conversion of the starting material, but avoid large excesses that drive the reaction toward the trichlorinated product.
-
Real-Time Monitoring: Do not run the reaction for a fixed time blindly. Monitor the progress by taking aliquots for analysis via Gas Chromatography (GC) or GC-MS.[2] Quench the reaction as soon as the starting material is consumed and before the concentration of the trichlorinated byproduct becomes significant.
Below is a decision workflow for managing common temperature-related issues during synthesis.
Caption: Troubleshooting workflow for temperature deviations.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature parameters for the key chlorination methods?
A: The optimal temperature is highly dependent on the specific starting material and chlorinating agent used. There is no single temperature that fits all protocols. Below is a summary of conditions reported in various synthetic procedures.
| Starting Material / Method | Chlorinating Agent | Typical Temperature Range | Reference |
| (4,6-dichloropyridin-3-yl)methanol | Thionyl Chloride (SOCl₂) | Initial addition at room temp, then cool to 0°C | [3] |
| 3-Methylpyridine (Gas Phase) | Chlorine (Cl₂) | 250°C to 280°C (Catalyst Bed) | [5] |
| Cyclization Route | Chlorine (Cl₂) | -25°C to -5°C | [4] |
| 2-alkoxy-5-alkoxymethyl-pyridine | PCl₅ / POCl₃ | 0°C to 200°C (10°C to 120°C preferred) | [6] |
| 2-chloro-5-methylpyridine 1-oxide | Phosphorus Oxychloride (POCl₃) | Addition at 0°C, then react at room temperature | [7] |
| 3-Picoline (Liquid Phase) | Chlorine (Cl₂) | Heat to 80-100°C to initiate, then heat up to 120-160°C | [8] |
Q2: What is thermal runaway and why is it a specific concern for this synthesis?
A: Thermal runaway is a hazardous condition where an exothermic reaction enters a positive feedback loop. The reaction generates heat, which increases the reaction rate, in turn generating even more heat.[9][10] If the cooling system cannot remove this escalating heat load, the temperature can rise exponentially, leading to boiling of solvents, dangerous pressure buildup, and potentially vessel failure or explosion.
This is critically relevant for the synthesis of this compound because the chlorination steps are strongly exothermic.[2] Without meticulous control over the rate of reagent addition and efficient heat removal, this reaction has a high potential to enter a thermal runaway state.
Caption: The positive feedback cycle of a thermal runaway reaction.
Reference Protocol: Temperature Control in Practice
The following protocol is an example of the chlorination of a hydroxymethylpyridine derivative, emphasizing the critical temperature control points. This is adapted from established procedures.[3]
Objective: Synthesize 2,4-dichloro-5-(chloromethyl)-pyridine from (4,6-dichloropyridin-3-yl)methanol.
Materials:
-
(4,6-dichloropyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Overhead stirrer
-
Thermocouple for internal temperature monitoring
-
Dropping funnel
-
Ice-water bath
-
Nitrogen/Argon inlet
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure the thermocouple is placed such that it measures the internal solution temperature, not the headspace.
-
Initial Charge: To the flask, add (4,6-dichloropyridin-3-yl)methanol (1.0 eq) and dichloromethane (approx. 8 mL per gram of starting material).
-
Initial Cooling: Begin stirring and cool the flask in an ice bath to an internal temperature of 0-5°C.
-
Controlled Addition: Slowly add thionyl chloride (1.0-1.1 eq) dropwise via the dropping funnel. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be managed to ensure the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 15-30 minutes. The reaction progress can be monitored by TLC or GC.
-
Quenching: Once the reaction is complete, very slowly and carefully add the reaction mixture to a chilled, vigorously stirred solution of saturated aqueous sodium bicarbonate to quench the excess thionyl chloride. This step is also exothermic and requires caution.
-
Workup: Proceed with standard aqueous workup, separation of the organic layer, drying with magnesium sulfate, and solvent removal.[3]
This protocol's self-validating system lies in the constant monitoring of the internal temperature. Any deviation beyond the set limits (e.g., >10°C during addition) immediately signals a problem with the addition rate or cooling efficiency, allowing for corrective action before a loss of control occurs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 4. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. 2,4-Dichloro-5-methylpyridine CAS#: 56961-78-5 [m.chemicalbook.com]
- 8. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 9. sandia.gov [sandia.gov]
- 10. mdpi.com [mdpi.com]
preventing the formation of byproducts in 2,4-Dichloro-5-(chloromethyl)pyridine synthesis
Technical Support Center: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of this compound, a critical intermediate in pharmaceutical manufacturing. The primary focus is on identifying, troubleshooting, and preventing the formation of common byproducts to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the radical chlorination of 2,4-Dichloro-5-methylpyridine?
The most prevalent byproducts arise from the over-chlorination of the methyl group at the 5-position. The reaction proceeds via a free radical mechanism, which can be difficult to terminate with perfect selectivity.
-
Primary Byproducts:
-
2,4-Dichloro-5-(dichloromethyl)pyridine: Formed when a second chlorine atom substitutes a hydrogen on the chloromethyl group. This is the most common impurity.
-
2,4-Dichloro-5-(trichloromethyl)pyridine: Results from the exhaustive chlorination of the methyl group.[1]
-
-
Secondary Byproducts:
-
Ring-chlorinated isomers: Under certain conditions, particularly with Lewis acid catalysts or high temperatures, chlorine can add to the pyridine ring itself.[2]
-
Unreacted Starting Material: Incomplete reaction leaving residual 2,4-Dichloro-5-methylpyridine.
-
Q2: My reaction is producing a high percentage of the dichloromethyl byproduct. What are the likely causes?
High levels of 2,4-Dichloro-5-(dichloromethyl)pyridine are typically a result of poor reaction control. The key factors are:
-
Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas) significantly increases the probability of multiple chlorinations.
-
High Reaction Temperature: Higher temperatures increase the reaction rate non-selectively, favoring the formation of the more highly chlorinated, thermodynamically stable products.
-
Inefficient Mixing: Poor agitation can lead to localized "hot spots" of high reactant concentration, promoting over-chlorination in those areas.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed will inevitably lead to the chlorination of the desired monochloro product.
Q3: How can I selectively control the monochlorination of the 5-methyl group?
Achieving high selectivity for the monochlorinated product requires precise control over the reaction conditions to favor the kinetics of the first chlorination while disfavoring subsequent chlorinations.
-
Stoichiometry: Use a slight sub-stoichiometric amount or a precise 1.0 to 1.05 molar equivalent of the chlorinating agent relative to the 2,4-dichloro-5-methylpyridine.
-
Controlled Addition: Add the chlorinating agent slowly and incrementally to the reaction mixture. This maintains a low concentration of the chlorinating agent, reducing the likelihood of a second chlorination event on the newly formed product.
-
Temperature Management: Maintain a consistent and moderate temperature, typically between 50-70°C, depending on the solvent and initiator used.[3] Avoid temperature spikes.
-
Radical Initiator: Utilize a suitable radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to initiate the reaction at a controlled rate.[4] The amount should be catalytic, typically 0.1 to 5% of the substrate.[4]
-
In-Process Monitoring: Regularly monitor the reaction's progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-chlorination.
Q4: What is the role of a radical initiator and how does its concentration impact the reaction?
A radical initiator is a substance that can produce radical species under mild conditions to initiate the radical chain reaction of chlorination.[4] In this synthesis, initiators like AIBN or BPO decompose upon heating to form radicals, which then abstract a hydrogen from the methyl group of the pyridine, starting the chlorination cycle.
-
Low Initiator Concentration: May lead to a very slow or incomplete reaction.
-
Optimal Initiator Concentration (0.1-5%): Ensures a steady and controlled generation of radicals, promoting selective monochlorination.[4]
-
High Initiator Concentration: Can lead to an excessively fast, uncontrolled reaction, potentially increasing byproduct formation and posing safety risks.
Troubleshooting Guide: Byproduct Formation
This guide helps diagnose and resolve common issues encountered during the synthesis.
| Observation (via GC/HPLC/TLC) | Potential Cause(s) | Recommended Corrective Actions |
| High levels (>10%) of dichloromethyl byproduct | 1. Molar ratio of chlorinating agent is too high.2. Reaction temperature is too high or unstable.3. Reaction time is too long. | 1. Recalculate and reduce the molar equivalents of the chlorinating agent to 1.0-1.05.2. Lower the reaction temperature and ensure stable heating.3. Implement strict in-process monitoring (e.g., hourly GC checks) and quench the reaction immediately upon consumption of starting material. |
| Significant unreacted starting material with some byproduct formation | 1. Insufficient chlorinating agent.2. Inactive or insufficient radical initiator.3. Reaction temperature is too low. | 1. Check the purity and accurately measure the chlorinating agent.2. Use fresh, properly stored radical initiator. Consider a small additional charge if the reaction stalls.3. Gradually increase the temperature by 5-10°C and monitor progress. |
| Presence of unidentified peaks, possibly from ring chlorination | 1. Use of an inappropriate catalyst (e.g., Lewis acids).2. Excessively high reaction temperatures (>100°C).3. Presence of UV light which can sometimes promote ring chlorination.[2] | 1. Ensure the reaction is a pure radical-initiated process. Remove any potential acid contaminants.2. Adhere to the recommended temperature range.3. Conduct the reaction in a vessel protected from direct sunlight or other UV sources unless photochlorination is the intended, controlled method. |
| Reaction fails to initiate or proceeds very slowly | 1. Poor quality or expired radical initiator.2. Presence of radical inhibitors (e.g., certain phenols, hydroquinone) in the solvent or starting material. | 1. Replace with a fresh batch of initiator.2. Purify the solvent and starting material prior to the reaction. |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the formation of common over-chlorinated byproducts.
Caption: Desired vs. Undesired Chlorination Pathways.
High-Selectivity Experimental Protocol
This protocol is designed to maximize the yield of the monochlorinated product while minimizing byproduct formation.
Materials:
-
2,4-Dichloro-5-methylpyridine (1 equiv)
-
Carbon Tetrachloride (CCl₄) or other suitable inert solvent
-
Sulfuryl Chloride (SO₂Cl₂) (1.02 equiv)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.02 equiv)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. Ensure the system is under an inert atmosphere (N₂ or Ar).
-
Charging: Charge the flask with 2,4-Dichloro-5-methylpyridine and the solvent (e.g., CCl₄).
-
Initiator Addition: Add the AIBN to the mixture.
-
Heating: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.
-
Controlled Addition: Once refluxing, add the sulfuryl chloride dropwise from the dropping funnel over a period of 2-3 hours. The slow addition is critical for selectivity.
-
Monitoring: After the addition is complete, continue to heat at reflux. Monitor the reaction progress every 30-60 minutes by taking a small aliquot and analyzing it by GC. Look for the disappearance of the starting material peak.
-
Quenching: Once the starting material is consumed (typically <2% remaining by GC analysis), immediately cool the reaction mixture to room temperature to stop the reaction.
-
Work-up:
-
Slowly add a saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and SO₂).
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to remove residual byproducts.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and addressing poor reaction outcomes.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. CN102060654A - Method for selective chlorination of alkyl side chains on benzene ring - Google Patents [patents.google.com]
- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine
Welcome to the technical support resource for the synthesis of 2,4-dichloro-5-(chloromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic process. As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, a robust and reproducible protocol for its preparation is essential.
This document moves beyond a simple recitation of steps. It delves into the "why" behind the protocol, providing field-proven insights to help you navigate the common challenges and pitfalls associated with this synthesis. We will address specific issues in a direct question-and-answer format, supported by detailed protocols and visual workflows.
Common Synthesis Pathways: An Overview
The successful synthesis of this compound (the "target compound") hinges on the careful execution of chlorination reactions on a substituted pyridine core. The two most prevalent strategies involve either the direct chlorination of a pre-functionalized methyl group or the conversion of a hydroxymethyl group.
-
Chlorination of 2,4-Dichloro-5-methylpyridine: This is a common and direct route. It involves the free-radical chlorination of the methyl group on the dichlorinated pyridine ring. This method requires careful control to prevent over-chlorination.
-
Conversion of (4,6-Dichloropyridin-3-yl)methanol: This approach utilizes a starting material where the alcohol functionality is already in place. The conversion of the primary alcohol to the corresponding chloride is typically achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]
Below, we will address the critical challenges you may face when scaling up these processes.
Troubleshooting Guide: From Bench Scale to Pilot Plant
This section is structured to address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yield is a multifaceted problem that can stem from several factors, from reagent quality to work-up procedures. Let's break down the potential culprits.
Answer:
-
Incomplete Conversion of Starting Material:
-
Causality: The chlorinating agent may be degraded or insufficient. Thionyl chloride, for instance, is highly sensitive to moisture. The reaction may also require more time or a higher temperature to reach completion.
-
Solution:
-
Ensure your chlorinating agent (e.g., thionyl chloride, N-chlorosuccinimide) is fresh and handled under anhydrous conditions. Use of an inert atmosphere (Nitrogen or Argon) is highly recommended.[2]
-
Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not proceed with the work-up until the starting material spot/peak has disappeared.
-
If the reaction has stalled, a gentle increase in temperature (e.g., from room temperature to 40-50 °C) or a small additional charge of the chlorinating agent can sometimes drive it to completion.
-
-
-
Formation of Side Products:
-
Causality: The primary side reaction in the chlorination of 2,4-dichloro-5-methylpyridine is over-chlorination, leading to the formation of 2,4-dichloro-5-(dichloromethyl)pyridine and 2,4-dichloro-5-(trichloromethyl)pyridine.[3][4] In the synthesis of the 2,4-dichloro-5-methylpyridine precursor itself, the formation of the 2,6-dichloro-3-methyl-pyridine isomer is a known issue.[5][6]
-
Solution:
-
Control Stoichiometry: Use a precise molar equivalent of the chlorinating agent. For radical chlorination, start with 1.0 to 1.1 equivalents of the chlorinating reagent.
-
Temperature Control: Radical chlorinations can be exothermic. Maintain a stable reaction temperature to ensure selectivity and prevent runaway reactions.
-
Initiator Concentration: When using a radical initiator like AIBN, ensure it is added in catalytic amounts and that the addition is controlled to maintain a steady reaction rate.
-
-
-
Losses During Work-up and Purification:
-
Causality: The target compound has a relatively high boiling point (approx. 274 °C), which can make distillation challenging.[2] It is also susceptible to hydrolysis. The aqueous work-up must be performed efficiently and at low temperatures.
-
Solution:
-
During the aqueous quench (e.g., with saturated sodium bicarbonate), ensure the mixture is kept cold (0-5 °C) to minimize hydrolysis of the chloromethyl group.[1]
-
Purification via flash column chromatography on silica gel is often more effective for removing polar impurities and achieving high purity on a lab scale.[1] For larger scales, vacuum distillation is an option, but requires a high-quality vacuum to avoid thermal degradation.
-
-
Question 2: I'm seeing multiple spots on my TLC/GC analysis of the crude product. How do I identify and minimize these impurities?
Answer:
Identifying the nature of the impurities is the first step toward eliminating them.
-
Isomeric Impurities: As mentioned, if your route starts from 2-chloro-5-methylpyridine 1-oxide, you may form the 2,6-dichloro-3-methyl-pyridine isomer.[5][6] This impurity will carry through to the final chlorination step.
-
Identification: This isomer often has a very similar polarity to the desired product, making it difficult to separate by standard chromatography. GC-MS or ¹H NMR of the purified fractions can help confirm its presence.
-
Minimization: This impurity arises during the dichlorination step. Careful control of the reaction conditions (temperature, rate of addition of POCl₃) is crucial.[6] If significant amounts are formed, purification of the 2,4-dichloro-5-methylpyridine intermediate before proceeding is the most effective strategy.
-
-
Over-chlorinated Products: These are common when chlorinating the methyl group.
-
Identification: These compounds will be less polar than the desired mono-chlorinated product on a normal-phase TLC plate. They can be confirmed by GC-MS, looking for masses corresponding to the addition of a second or third chlorine atom.
-
Minimization: Reduce the equivalents of the chlorinating agent. Ensure the reaction is stopped as soon as the starting material is consumed. Using a continuous flow reactor can also offer much tighter control over residence time and stoichiometry, minimizing these byproducts.[7]
-
-
Hydrolyzed Product (Alcohol): The starting material, (4,6-dichloropyridin-3-yl)methanol, may be present due to incomplete reaction or hydrolysis of the product during workup.
-
Identification: This will be a much more polar spot on TLC and may streak. It is often visible after staining with permanganate.
-
Minimization: Use fresh, anhydrous solvents and reagents. Perform the aqueous work-up quickly and at low temperatures. Ensure the organic phase is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[1]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? For the conversion of the alcohol using thionyl chloride, dichloromethane (DCM) is a good choice as it is inert and allows for easy temperature control.[1] For radical chlorination of the methyl group, chlorinated solvents like carbon tetrachloride or 1,2-dichloroethane are often used, though care must be taken due to their toxicity.
Q2: How should I store the final product? this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2] This minimizes degradation, particularly hydrolysis of the reactive chloromethyl group.
Q3: What are the primary safety concerns? The target compound is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: Can I use a different chlorinating agent instead of thionyl chloride for the alcohol? Yes, other reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used.[9] However, the reaction conditions and work-up procedures will need to be adjusted accordingly. Thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gaseous and easily removed.
Q5: My purified product is a yellow liquid or solid. Is this normal? While the pure compound can be a colorless liquid or solid, slight yellowing is common due to minor impurities.[5][9] If the color is intense, it may indicate significant degradation or impurities, and further purification (e.g., recrystallization or passing through a short plug of activated carbon) may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-methylpyridine (Precursor)
This protocol is adapted from procedures for dichlorinating a pyridine N-oxide.[5][6]
Reaction Scheme: 2-chloro-5-methylpyridine 1-oxide → 2,4-dichloro-5-methylpyridine
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 2-chloro-5-methylpyridine 1-oxide | 143.56 | 1.0 | (Specify amount) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.0-3.0 | (Calculate based on SM) |
| Dichloromethane (DCM) | - | - | (Sufficient for 0.2-0.5 M) |
| Triethylamine (TEA) | 101.19 | 1.1 | (Calculate based on SM) |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add 2-chloro-5-methylpyridine 1-oxide (1.0 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the mixture.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq), dissolved in DCM, via the addition funnel, ensuring the internal temperature does not exceed 5 °C.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 24 hours.[5]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture to a pH of 7-8 with a saturated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[5]
-
Purify by flash column chromatography or vacuum distillation to yield 2,4-dichloro-5-methylpyridine.
Protocol 2: Synthesis of this compound
This protocol is based on the chlorination of a hydroxymethylpyridine.[1]
Reaction Scheme: (4,6-dichloropyridin-3-yl)methanol → this compound
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| (4,6-dichloropyridin-3-yl)methanol | 178.01 | 1.0 | 2.5 g (14 mmol) |
| Thionyl chloride (SOCl₂) | 118.97 | 1.0-1.2 | 1.2 mL (14 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (4,6-dichloropyridin-3-yl)methanol (1.0 eq, 2.5 g) and anhydrous dichloromethane (20 mL).
-
Stir the solution at room temperature.
-
Slowly add thionyl chloride (1.0 eq, 1.2 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully wash the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
-
Separate the organic phase.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel (eluent: dichloromethane or hexanes/ethyl acetate) to afford the pure this compound.[1]
Synthesis Pathway Overview
Caption: Common synthetic routes to the target compound.
References
- 1. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 2. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2,4-Dichloro-5-methylpyridine CAS#: 56961-78-5 [m.chemicalbook.com]
- 6. 2,4-Dichloro-5-methylpyridine | 56961-78-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,4-Dichloro-5-(chloromethyl)pyridine
In the landscape of pharmaceutical development, the rigorous characterization of chemical intermediates is a non-negotiable cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2,4-Dichloro-5-(chloromethyl)pyridine is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity and structural integrity directly impact the downstream reaction yield, impurity profile, and overall success of the synthetic route. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this critical intermediate, grounded in the practical experience of a seasoned application scientist. We will explore not just the "how," but the fundamental "why" behind method selection and experimental design, empowering researchers to build robust, self-validating analytical workflows.
The Analytical Challenge: A Multifaceted Approach
A complete analytical picture of this compound cannot be painted with a single brushstroke. A multi-technique approach is essential to address the key analytical questions:
-
Identity: Is the compound what we think it is?
-
Purity: What is the assay of the main component?
-
Impurities: What are the identities and quantities of related substances and residual solvents?
-
Stability: How does the compound behave under thermal stress?
This guide will dissect the roles of chromatographic, spectroscopic, and thermal analysis techniques in answering these questions.
Section 1: Chromatographic Techniques for Purity and Impurity Profiling
Chromatography is the workhorse for assessing the purity of pharmaceutical intermediates. The choice between liquid and gas chromatography hinges on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC/UPLC)
For a compound like this compound, which possesses a UV-active pyridine ring, reverse-phase HPLC with UV detection is the premier choice for purity assessment and quantification of non-volatile impurities.
Why Reverse-Phase HPLC?
The decision to use a reverse-phase method is based on the molecule's moderate polarity. The dichlorinated pyridine ring provides sufficient hydrophobicity to be retained on a C18 stationary phase, while the chloromethyl group adds a degree of polarity. This balance allows for excellent separation from both more polar and less polar impurities using a simple acetonitrile/water mobile phase.
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation: An HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is equilibrated with the mobile phase.[1][2]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed to ensure the elution of impurities with a wide range of polarities. A starting condition of 45% acetonitrile is a good starting point.[1]
-
Flow Rate: A standard flow rate of 1.0 mL/min is used.[1]
-
Detection: The UV detector is set to a wavelength where the pyridine chromophore has a strong absorbance, typically around 240-280 nm.[2] A DAD is preferable as it can provide spectral information for peak purity assessment.
-
Sample Preparation: A sample solution is prepared by dissolving a known weight of this compound in the mobile phase to a concentration of approximately 1.0 mg/mL.[1]
-
Injection: 1-10 µL of the sample solution is injected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or volatile by-products. The compound itself is sufficiently volatile and thermally stable for GC analysis.
Why GC-MS?
The primary advantage of GC-MS is the high resolving power of capillary GC combined with the definitive identification capabilities of mass spectrometry. The electron ionization (EI) source provides reproducible fragmentation patterns that can be searched against spectral libraries for confident impurity identification.
Experimental Protocol: GC-MS for Volatile Impurities
-
System: A GC system coupled to a mass spectrometer (preferably a quadrupole or ion trap).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for a wide range of volatile and semi-volatile compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Temperature Program: A typical program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split/splitless injector at 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: A dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Performance Comparison: HPLC vs. GC-MS
| Parameter | HPLC-UV | GC-MS | Rationale |
| Primary Application | Purity assay, non-volatile impurities | Volatile impurities, residual solvents | Based on the physical properties of the likely impurities. |
| Analyte Volatility | Not required | Required | HPLC separates based on partitioning, GC on volatility. |
| Identification Power | Low (retention time only) | High (mass spectrum) | MS provides structural information. |
| Quantification | Excellent (with standards) | Good (with standards) | UV detection offers excellent linearity and reproducibility. |
| Limit of Detection | ~1-10 ppb[1] | ~1-10 ppb | Both are highly sensitive techniques. |
Section 2: Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide orthogonal information to chromatography and are essential for confirming the chemical structure of the main component and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Will confirm the number and connectivity of protons. For this compound, one would expect to see signals for the two aromatic protons on the pyridine ring and the two protons of the chloromethyl group.[3][4][5] The splitting patterns (coupling) between the aromatic protons will confirm their relative positions.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[3][6] The chemical shifts are highly sensitive to the electronic environment, providing further evidence for the positions of the chlorine substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals, especially in complex molecules or when analyzing impurities.[4] For example, an HMBC experiment would show a correlation between the protons of the chloromethyl group and the C4 and C5 carbons of the pyridine ring, confirming its position.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8][9] For this compound, the key expected absorption bands are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1600-1450 | C=C and C=N stretching | Pyridine ring |
| ~1200-1000 | C-Cl stretch | Aryl-Cl |
| ~800-600 | C-Cl stretch | Alkyl-Cl |
The presence of these bands provides strong evidence for the correctness of the structure.
Mass Spectrometry (MS)
When not coupled with a chromatographic technique (i.e., direct infusion), MS can quickly confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful confirmation of the chemical formula (C₆H₄Cl₃N).[10][11] The isotopic pattern due to the presence of three chlorine atoms will be a distinctive signature in the mass spectrum.
Section 3: Thermal Analysis for Stability Assessment
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability, melting point, and polymorphic form of the intermediate.[12][13][14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] For this compound, TGA will determine the onset temperature of thermal decomposition. This is critical information for setting drying temperatures and for assessing the stability of the material during storage and handling.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] It is used to determine the melting point, which is a key physical property and an indicator of purity. DSC can also reveal other thermal events like glass transitions or polymorphic phase transitions.
Hypothetical Thermal Data
| Analysis | Parameter | Typical Value | Significance |
| DSC | Melting Point (Onset) | 45-50 °C | A sharp melting peak indicates high purity. |
| TGA | Onset of Decomposition | > 200 °C | Indicates the upper-temperature limit for handling and storage.[15] |
Section 4: Integrated Analytical Workflow
No single technique is sufficient. A robust characterization of this compound relies on the intelligent integration of these methods. The following workflow illustrates how these techniques complement each other.
Caption: Integrated workflow for the comprehensive characterization of a chemical intermediate.
This logical flow ensures that the identity of the material is confirmed before proceeding to more quantitative and specialized analyses. Each step provides a piece of the puzzle, culminating in a complete and trustworthy Certificate of Analysis.
Conclusion
The analytical characterization of this compound is a clear example of the necessity for a multi-pronged, scientifically-driven approach in pharmaceutical development. By combining the separation power of chromatography (HPLC and GC), the structural elucidation capabilities of spectroscopy (NMR, FTIR, and MS), and the physical property insights from thermal analysis (DSC and TGA), researchers can build a comprehensive and robust data package. This not only ensures the quality of the intermediate but also provides the foundational knowledge needed to control and optimize downstream synthetic processes, ultimately leading to a safer and more effective final drug product.
References
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cet-science.com [cet-science.com]
- 10. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 11. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. cetco.com [cetco.com]
- 14. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Elucidation of 2,4-Dichloro-5-(chloromethyl)pyridine: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical development. In this guide, we delve into the analytical methodologies for characterizing 2,4-dichloro-5-(chloromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry. Our primary focus will be on the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of NMR, present a detailed (predicted) analysis of the spectra for our target molecule, and provide a comparative assessment against alternative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray Crystallography.
The Central Role of Structural Verification in Drug Discovery
Principles of ¹H and ¹³C NMR Spectroscopy: A Primer
Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the quantum mechanical property of atomic nuclei known as spin.[3] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, can exist in different spin states with distinct energy levels. The application of a radiofrequency pulse can induce transitions between these energy levels. When the nuclei return to their lower energy state, they emit a radiofrequency signal that is detected by the NMR spectrometer.
The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This environment is influenced by the proximity of electronegative atoms and the nature of the chemical bonds, causing nuclei in different parts of a molecule to resonate at slightly different frequencies. This variation in chemical shifts provides a detailed map of the molecule's structure.
Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling, causes the splitting of NMR signals into multiplets. The pattern and magnitude of this splitting (described by the coupling constant, J) provide valuable information about the number of adjacent, non-equivalent nuclei, thereby revealing the connectivity of the molecule.
¹H and ¹³C NMR Analysis of this compound
The structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR analysis.
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | Singlet | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and a chlorinated carbon, leading to a significant downfield shift. It is expected to appear as a singlet due to the absence of adjacent protons. |
| ~7.6 | Singlet | 1H | H-3 | The proton at the 3-position is deshielded by the adjacent chlorine atom and the aromatic ring current. It is also expected to be a singlet. |
| ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the pyridine ring, resulting in a downfield shift compared to a typical alkyl group. They are expected to appear as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-2 | The carbon atom at the 2-position is bonded to a chlorine atom and adjacent to the nitrogen, resulting in a significant downfield shift. |
| ~150 | C-6 | The carbon atom at the 6-position is adjacent to the nitrogen atom, leading to a downfield shift. |
| ~145 | C-4 | The carbon atom at the 4-position is bonded to a chlorine atom, causing a downfield shift. |
| ~135 | C-5 | The carbon atom at the 5-position is substituted with the chloromethyl group. |
| ~125 | C-3 | The carbon atom at the 3-position is expected to be the most upfield of the aromatic carbons. |
| ~45 | -CH₂Cl | The carbon of the chloromethyl group is shielded compared to the aromatic carbons but is deshielded relative to a simple alkane due to the attached chlorine. |
Comparative Analysis with Alternative Techniques
While NMR provides a wealth of structural information, other analytical techniques can offer complementary or, in some cases, primary structural data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound analysis, GC would effectively separate the compound from reaction byproducts or impurities. The mass spectrometer would then provide information about the mass-to-charge ratio of the parent molecule and its fragmentation pattern.
Strengths of GC-MS:
-
High Sensitivity: GC-MS can detect and quantify very small amounts of a substance.
-
Separation Power: The gas chromatograph provides excellent separation of components in a mixture.
-
Molecular Weight Information: The mass spectrum provides the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern can be used as a "fingerprint" for identification by comparison to spectral libraries.
Limitations of GC-MS compared to NMR:
-
Limited Structural Detail: While MS provides the molecular formula and fragmentation data, it does not directly reveal the connectivity of atoms in the way that NMR does. Isomers can sometimes be difficult to distinguish based on mass spectra alone.
-
Destructive Technique: The sample is ionized and fragmented, meaning it cannot be recovered for further analysis.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 195, with characteristic isotopic peaks due to the presence of three chlorine atoms (M+2, M+4, M+6). Key fragmentation pathways would likely involve the loss of a chlorine atom, the chloromethyl radical, or HCl.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, chemical environment of each atom. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires pure sample. |
| GC-MS | Molecular weight, fragmentation pattern, separation of mixtures. | High sensitivity, good for purity analysis. | Limited structural detail for isomers, destructive. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
Strengths of X-ray Crystallography:
-
Unambiguous Structure Determination: Provides the absolute configuration and conformation of the molecule.
-
Precise Bond Lengths and Angles: Offers highly accurate measurements of molecular geometry.
Limitations of X-ray Crystallography:
-
Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality, which can be a time-consuming and often unsuccessful process.
-
Solid-State Structure: The determined structure is that of the molecule in the solid state, which may not be the same as its conformation in solution, where most biological processes occur.
A search of the literature did not reveal a published crystal structure for this compound. However, the crystal structure of the related compound, 2-chloro-5-(chloromethyl)pyridine, has been reported, confirming the general pyridine and chloromethyl substructures.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak should not overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
Figure 2: A generalized workflow for NMR analysis.
Conclusion
The structural elucidation of novel chemical entities is a multi-faceted challenge that often requires the synergistic use of various analytical techniques. For a molecule like this compound, ¹H and ¹³C NMR spectroscopy stand out as the premier methods for providing a comprehensive and unambiguous determination of its chemical structure in solution. While techniques like GC-MS and X-ray crystallography offer valuable complementary information regarding purity, molecular weight, and solid-state conformation, NMR remains unparalleled in its ability to map out the intricate connectivity of atoms. For researchers in drug development, a thorough understanding and application of NMR spectroscopy are indispensable for ensuring the integrity of their synthesized compounds and for making informed decisions on the path to new therapeutic discoveries.
References
A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-5-(chloromethyl)pyridine
Introduction
2,4-Dichloro-5-(chloromethyl)pyridine is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural features, a dichlorinated pyridine ring with a reactive chloromethyl group, make it a versatile building block for introducing the pyridylmethyl moiety into larger molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of different synthetic routes to this compound, offering experimental data and insights to inform the selection of the most suitable method for a given application.
Route 1: Direct Chlorination of (4,6-Dichloropyridin-3-yl)methanol
This synthetic approach represents a straightforward conversion of a pre-functionalized pyridine derivative to the target compound. The core of this method lies in the selective chlorination of the hydroxymethyl group without altering the dichlorinated pyridine ring.
Reaction Overview
The reaction involves the treatment of (4,6-dichloropyridin-3-yl)methanol with a suitable chlorinating agent, typically thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom.
Caption: Direct chlorination of (4,6-dichloropyridin-3-yl)methanol.
Experimental Protocol
The following protocol is based on established laboratory procedures[1]:
-
To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (2.5 g, 14 mmol) in dichloromethane (20 mL), slowly add thionyl chloride (1.2 mL, 14 mmol) at room temperature.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to obtain this compound.
Scientific Rationale and Insights
The choice of thionyl chloride as the chlorinating agent is predicated on its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The use of a non-polar solvent like dichloromethane is ideal for this reaction. The reported yield for this specific procedure is 47%[1]. The moderate yield may be attributed to potential side reactions or incomplete conversion.
Route 2: Multi-step Synthesis from 3-Methylpyridine (β-Picoline)
This route utilizes an inexpensive and readily available starting material, 3-methylpyridine. The synthesis involves a series of transformations to introduce the required chloro substituents and functionalize the methyl group.
Reaction Overview
The general strategy involves the initial chlorination of the pyridine ring, followed by the chlorination of the methyl group. There are several variations of this route, often involving oxidation and subsequent chlorination steps. A common pathway proceeds through the formation of 2-chloro-5-methylpyridine, which is then further chlorinated.
Caption: Multi-step synthesis from 3-Methylpyridine.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-methylpyridine
A disclosed method involves reacting 3-methylpyridine with chlorine gas in the presence of a catalyst[2].
-
Use 3-methylpyridine as the starting material and water as the reaction medium.
-
Perform a complete reaction with chlorine gas at 40-60 °C in the presence of a catalyst.
-
Post-treatment of the reaction mixture yields 2-chloro-5-methylpyridine.
Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
The subsequent side-chain chlorination can be achieved as follows[2]:
-
Use the 2-chloro-5-methylpyridine obtained from the previous step as the reactant.
-
In the presence or absence of a reaction medium, react with chlorine gas at 50-60 °C with a catalyst.
-
Post-treatment affords 2-chloro-5-chloromethylpyridine with a purity of ≥99%.
Step 3: Synthesis of this compound
Further chlorination of the pyridine ring is required. This can be a challenging step due to the deactivating effect of the existing chlorine atom. Specific conditions for this final chlorination step are less commonly detailed in readily available literature, often being proprietary information within patents. However, it would likely involve more forcing conditions or specific catalytic systems to achieve chlorination at the 4-position.
Scientific Rationale and Insights
This route's primary advantage is the low cost of the initial starting material. However, the multi-step nature and the challenges associated with controlling the regioselectivity of chlorination are significant drawbacks. The direct chlorination of the pyridine ring can lead to a mixture of isomers, complicating purification. Side-chain chlorination typically proceeds via a radical mechanism, often initiated by UV light or a radical initiator.
Route 3: Synthesis via Cyclization
This approach constructs the pyridine ring from acyclic precursors, offering better control over the substitution pattern and potentially avoiding the formation of isomeric byproducts that can arise from direct chlorination of the pre-formed ring.
Reaction Overview
A notable example involves the reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with phosgene to form 2-chloro-5-(chloromethyl)pyridine in high yield[3][4]. This intermediate would then undergo a subsequent chlorination step to introduce the second chlorine atom on the pyridine ring.
Caption: Synthesis of the pyridine ring via cyclization.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine [3][4]
-
Dissolve 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal in 50 ml of toluene.
-
Add 33 g (1.1 eq.) of solid phosgene to the toluene solution.
-
Stir the reaction mixture at 50°C for 5 hours.
-
Upon completion, cool the mixture to facilitate crystallization, affording 2-chloro-5-chloromethylpyridine.
Step 2: Synthesis of this compound
The subsequent chlorination of 2-chloro-5-(chloromethyl)pyridine to the desired product would require a separate reaction step, as described in the previous route.
Scientific Rationale and Insights
The cyclization route offers the significant advantage of high yield (97% reported for the first step) and potentially higher purity of the intermediate, 2-chloro-5-(chloromethyl)pyridine[3][4]. This method avoids the formation of polychlorinated byproducts that can occur with direct chlorination of 3-picoline. However, the starting material, 2-chloro-2-chloromethyl-4-cyano-butanal, is more complex and likely more expensive than 3-picoline. The use of highly toxic phosgene is another major drawback, requiring specialized handling and safety precautions.
Route 4: Synthesis from 2-Alkoxy-5-alkoxymethyl-pyridine
This pathway involves the preparation of a 2-alkoxy-5-alkoxymethyl-pyridine intermediate, which is then subjected to a chlorination process that converts both the alkoxy and alkoxymethyl groups to chloro and chloromethyl groups, respectively.
Reaction Overview
The key step is the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a potent chlorinating agent, such as a mixture of phosphorus(V) chloride and phosphoryl chloride[5].
Caption: Synthesis from 2-Alkoxy-5-alkoxymethyl-pyridine.
Experimental Protocol
Synthesis of 2-Chloro-5-chloromethyl-pyridine from 2-Methoxy-5-methoxymethyl-pyridine [5]
-
To 5.1 g (33.3 mmol) of phosphorus oxychloride, first add 14 g (66.6 mmol) of phosphorus(V) chloride.
-
With cooling in an ice bath, add 5.1 g (33.3 mmol) of 2-methoxy-5-methoxymethyl-pyridine in portions.
-
Reflux the reaction mixture for 3 hours and then concentrate in vacuo.
-
The residue is worked up by customary methods to yield 2-chloro-5-chloromethylpyridine.
The subsequent chlorination to the 2,4-dichloro product would follow.
Scientific Rationale and Insights
This method provides a route to 2-chloro-5-chloromethyl-pyridine from alternative starting materials. The use of phosphorus-based chlorinating agents is effective for converting both the alkoxy group on the ring and the alkoxy group on the side chain. However, these reagents are corrosive and require careful handling. The overall efficiency of this route depends on the accessibility and cost of the starting 2-alkoxy-5-alkoxymethyl-pyridine derivative.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Direct Chlorination | Route 2: From 3-Methylpyridine | Route 3: Cyclization | Route 4: From Alkoxypyridine |
| Starting Material | (4,6-Dichloropyridin-3-yl)methanol | 3-Methylpyridine | 2-Chloro-2-chloromethyl-4-cyano-butanal | 2-Alkoxy-5-alkoxymethyl-pyridine |
| Number of Steps | 1 | Multiple | Multiple | Multiple |
| Reported Yield | 47%[1] | Variable, step-dependent | 97% for cyclization step[3][4] | Moderate, e.g., 45% for a related step[5] |
| Key Reagents | Thionyl chloride | Chlorine, catalysts | Phosgene | PCl₅, POCl₃ |
| Advantages | Direct conversion | Inexpensive starting material | High yield and purity of intermediate | Utilizes alternative starting materials |
| Disadvantages | Moderate yield, potentially expensive starting material | Multiple steps, potential for isomeric byproducts, difficult final chlorination | Complex starting material, use of highly toxic phosgene | Use of corrosive phosphorus reagents |
Conclusion
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of the optimal route is a trade-off between factors such as the cost and availability of starting materials, the number of synthetic steps, the overall yield, and safety considerations.
-
Route 1 is a concise option if the starting alcohol is readily available.
-
Route 2 is economically attractive due to the low cost of 3-picoline but is hampered by the complexities of controlling chlorination.
-
Route 3 offers a high-yield cyclization to a key intermediate, but the use of phosgene presents a significant safety hurdle.
-
Route 4 provides flexibility with starting materials but involves the use of harsh phosphorus-based reagents.
For industrial-scale production, a thorough process development and optimization would be necessary for any of these routes to maximize efficiency and minimize environmental impact. The development of more selective and efficient chlorination catalysts could significantly improve the viability of routes starting from simpler precursors like 3-methylpyridine.
References
- 1. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 2. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
biological activity of 2,4-Dichloro-5-(chloromethyl)pyridine derivatives versus other compounds
In the landscape of medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their prevalence in numerous approved therapeutic agents.[1] Their unique electronic properties and versatile reactivity make them ideal starting points for the discovery of novel drugs. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2,4-Dichloro-5-(chloromethyl)pyridine and its close analog, 2-chloro-5-(chloromethyl)pyridine, against other classes of pyridine-based compounds and established drugs. We will delve into their anticancer and antimicrobial potential, supported by experimental data and protocols, to offer valuable insights for researchers and drug development professionals.
The Versatile Dichloropyridine Scaffold: A Hub for Bioactivity
The this compound core is a highly reactive intermediate. The presence of two chlorine atoms on the pyridine ring and a chloromethyl group provides multiple sites for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[2] This chemical versatility is the foundation for exploring a wide spectrum of biological activities. Recent studies have focused on leveraging this scaffold to develop new therapeutic agents.[3][4]
Comparative Analysis of Anticancer Activity
Pyridine derivatives have demonstrated significant potential in oncology by targeting various cancer-associated pathways.[5] To objectively assess the performance of dichloropyridine derivatives, we compare their cytotoxic effects with other pyridine-based compounds and the standard chemotherapeutic drug, Doxorubicin.
Dichloropyridine Derivatives vs. Other Pyridine-Based Compounds and Doxorubicin
While specific quantitative data for the anticancer activity of this compound derivatives is emerging, we can draw comparisons with other well-studied pyridine series. For instance, pyridine-urea and 1'H-spiro-pyridine derivatives have shown potent activity against various cancer cell lines.[1][6]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound Class | Derivative Example | MCF-7 (Breast Cancer) | Caco-2 (Colon Cancer) | HepG-2 (Liver Cancer) | Reference Drug (Doxorubicin) IC50 (µM) |
| Pyridine-Urea | Compound 8e (3-CF3 substitution) | 0.11 | Not Reported | Not Reported | 1.93 (MCF-7)[1] |
| 1'H-Spiro-Pyridine | Compound 7 | Not Reported | 7.83 ± 0.5 | 8.90 ± 0.6 | 12.49 ± 1.1 (Caco-2), 4.50 ± 0.2 (HepG-2)[6] |
| Indeno[1,2-b]pyridines | Chlorinated Analogues | Potent Activity | Not Reported | Not Reported | Not Reported[7] |
| Pyrazolo[3,4-b]pyridines | Compound 2g | Not Reported | Not Reported | 0.01 | >10 (HepG2)[8] |
Key Insights from Anticancer Data:
-
Potency: Certain pyridine derivatives, such as the pyrazolo[3,4-b]pyridine compound 2g, exhibit exceptionally high potency against liver cancer cells, surpassing that of Doxorubicin.[8]
-
Structure-Activity Relationship (SAR): The anticancer activity of pyridine derivatives is highly dependent on their structural modifications. For pyridine-ureas, the nature and position of substituents on the phenylurea moiety are critical for efficacy.[1] In the case of indeno[1,2-b]pyridines, the addition of a chlorine atom significantly enhances cytotoxic effects against breast cancer cells.[7]
Mechanism of Action in Cancer
Pyridine derivatives exert their anticancer effects through diverse mechanisms.[5] Many act as kinase inhibitors, interfering with signaling pathways crucial for tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][9] Molecular docking studies have shown that novel pyridine derivatives can effectively bind to the EGFR, suggesting their potential as targeted therapies.[9]
Below is a conceptual diagram illustrating a common signaling pathway targeted by kinase inhibitors.
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[10]
Antibacterial Activity
Derivatives synthesized from 2-chloro-5-(chloromethyl)pyridine have shown potential as antimicrobial agents.[3][4] For a robust comparison, we evaluate their activity against other pyridine-based compounds and the standard antibiotic, Gatifloxacin.
Table 2: Comparative in vitro Antibacterial Activity (MIC, µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | Reference Drug (Gatifloxacin) MIC (µg/mL) |
| Imidazo[2,1-b][9][11][12]Thiadiazole Pyridines | Compound 17d | Not Reported | Not Reported | 1.0[11] |
| Pyrazolo[3,4-b]pyridines | Compound 2g (MRSA) | 2 | 4 | 4 (MRSA), 8 (E.coli)[8] |
| Pyrazole Pyridines | Compound 21c (Multi-drug resistant) | 0.25 | Not Reported | 1.0[13] |
| 3-(pyridin-3-yl)-2-oxazolidinones | Compounds 21b, 21d, 21e, 21f | Similar to Linezolid | Not Active | Not Applicable[14] |
Key Insights from Antibacterial Data:
-
Broad Spectrum Potential: Pyridine derivatives have demonstrated activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[10]
-
Activity Against Resistant Strains: Notably, some pyrazole-containing pyridine derivatives show potent activity against multi-drug resistant strains, including methicillin-resistant S. aureus (MRSA), with MIC values significantly lower than standard antibiotics.[8][13]
-
Structure-Activity Relationship (SAR): The antibacterial potency is closely tied to the specific heterocyclic systems fused to the pyridine ring. For example, imidazo[2,1-b][9][11][12]thiadiazole and pyrazole moieties appear to be beneficial for antibacterial activity.[11][13]
Antifungal Activity
Fungal infections pose a significant threat, particularly to immunocompromised individuals. Azole antifungals, like Fluconazole, are widely used, but resistance is a growing concern.[15][16] Pyridine derivatives offer a potential alternative.
Table 3: Comparative in vitro Antifungal Activity (MIC, µg/mL)
| Compound Class | Derivative Example | C. albicans | A. fumigatus | Reference Drug (Fluconazole) MIC (µg/mL) |
| Imidazo[2,1-b][9][11][12]Thiadiazole Pyridines | Compound 17a, 17d | 8 | Not Reported | 8[11] |
| Novel Fluconazole Derivatives | Alkyl-amino analogues | Excellent activity (0.03-1.95) | Excellent activity (0.03-1.95) | Variable; resistance observed[15] |
Key Insights from Antifungal Data:
-
Comparable Efficacy: Certain pyridine derivatives exhibit antifungal activity comparable to the standard drug Fluconazole against Candida albicans.[11]
-
Overcoming Resistance: The development of novel pyridine-based structures is a promising strategy to combat fluconazole-resistant fungal strains.[15]
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Here, we provide detailed methodologies for two key assays.
Protocol 1: MTT Assay for Anticancer Activity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Incubation: Treat the cells with various concentrations of the synthesized pyridine derivatives and a positive control (e.g., Doxorubicin). Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds and control antibiotics (e.g., Gatifloxacin, Fluconazole) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism to be tested, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or longer for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Derivatives of this compound and related scaffolds represent a promising avenue for the development of novel anticancer and antimicrobial agents. The comparative analysis presented in this guide highlights their potential to rival, and in some cases exceed, the efficacy of existing drugs. The key to unlocking their full therapeutic potential lies in systematic structure-activity relationship studies to optimize potency and selectivity while minimizing toxicity. Future research should focus on synthesizing and screening a wider array of derivatives, exploring their mechanisms of action in greater detail, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journaljpri.com [journaljpri.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel fluconazole derivatives with promising antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,4-Dichloro-5-(chloromethyl)pyridine and Its Analogs in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Enduring Prominence of the Pyridine Scaffold
To any researcher in medicinal chemistry, the pyridine ring is a familiar and welcome sight. As a polar, ionizable aromatic molecule, it is a cornerstone of drug design, frequently employed to enhance the solubility and bioavailability of compounds. This six-membered heterocycle is a "privileged structure," appearing in a vast number of FDA-approved drugs and biologically active compounds, a testament to its versatile chemical properties and ability to interact with biological targets.[1][2] Chemical compounds derived from pyridine are highly sought-after in the pharmaceutical industry, serving as crucial starting materials for synthesizing novel therapeutic agents.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3]
This guide focuses on a specific, highly functionalized pyridine building block: 2,4-Dichloro-5-(chloromethyl)pyridine . The presence of three distinct reactive sites—two chlorine atoms on the pyridine ring and a chloromethyl group—makes it an exceptionally versatile precursor for creating diverse molecular libraries. We will explore the synthesis and properties of this key intermediate and conduct a comparative analysis of its analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) that are critical for modern drug development.
Core Compound Profile: this compound
This compound serves as a foundational building block for further chemical elaboration. A thorough understanding of its properties is essential for its effective use in synthesis.
Chemical Properties:
-
Molecular Formula: C₆H₄Cl₃N[4]
-
CAS Number: 73998-96-6[6]
-
Appearance: Typically a liquid or low-melting solid[7]
-
Reactivity: The three chlorine atoms offer differential reactivity. The chloromethyl group is susceptible to nucleophilic substitution, while the ring chlorines, particularly at the 2- and 4-positions, can be displaced by nucleophiles or participate in cross-coupling reactions, often under different conditions.
Synthesis Pathway Overview: The synthesis of this compound is a critical first step. A common laboratory-scale method involves the chlorination of a precursor alcohol using an agent like thionyl chloride. This transformation is fundamental for activating the methyl group for subsequent nucleophilic displacement reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 5. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 6. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2,4-Dichloro-5-(chloromethyl)pyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridines as versatile intermediates is of paramount importance. Among these, 2,4-dichloro-5-(chloromethyl)pyridine stands out as a crucial building block. Its trifunctional nature, featuring two distinct chlorine atoms on the pyridine ring and a reactive chloromethyl group, allows for a diverse range of subsequent chemical modifications. This guide provides a comprehensive comparison of two synthetic routes to this key intermediate, with a detailed focus on the spectroscopic techniques essential for its unambiguous validation. The objective is to equip researchers with the practical and theoretical knowledge to not only synthesize this compound but also to rigorously confirm its identity and purity, a cornerstone of scientific integrity in drug development and materials science.
Unveiling the Synthetic Pathways: A Comparative Analysis
The synthesis of this compound can be approached from different starting materials, each with its own merits and challenges. Here, we compare a common method starting from a pre-chlorinated pyridine methanol derivative with an alternative route involving the chlorination of a methylpyridine precursor.
Method 1: Chlorination of (4,6-Dichloropyridin-3-yl)methanol
This is a frequently employed method that relies on the direct conversion of a hydroxyl group to a chloromethyl group using a suitable chlorinating agent.
A general procedure involves the reaction of (4,6-dichloropyridin-3-yl)methanol with thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane.[1] The reaction is typically carried out at room temperature, followed by a workup procedure to isolate the desired product.
Alternative Method 2: Radical Chlorination of 2,4-Dichloro-5-methylpyridine
Spectroscopic Validation: The Fingerprint of a Successful Synthesis
Unequivocal characterization of the synthesized this compound is critical to ensure its suitability for further reactions. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following key signals are expected:
-
A singlet for the two protons of the chloromethyl group (-CH₂Cl). The chemical shift of this signal is influenced by the electronegativity of the adjacent chlorine atom and the pyridine ring.
-
Two singlets corresponding to the two aromatic protons on the pyridine ring. Their distinct chemical shifts are a result of the substitution pattern of the chlorine atoms.
¹³C NMR Spectroscopy: Carbon-13 NMR provides insights into the carbon skeleton of the molecule. The expected spectrum for this compound would show distinct signals for each of the six carbon atoms:
-
One signal for the chloromethyl carbon.
-
Five signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached chlorine atoms and the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄Cl₃N), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks would be indicative of the number of chlorine atoms. Fragmentation patterns, such as the loss of a chlorine atom or the chloromethyl group, can further corroborate the structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching vibrations of the aromatic ring and the chloromethyl group.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
C-Cl stretching vibrations.
Comparative Data Summary
The following table summarizes the expected spectroscopic data for this compound. It is important to note that the exact values may vary slightly depending on the solvent and the specific instrument used for analysis.
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | Singlet for -CH₂Cl protons, two singlets for aromatic protons. |
| ¹³C NMR | Six distinct carbon signals. |
| Mass Spectrometry | Molecular ion peak with a characteristic isotopic pattern for three chlorine atoms. |
| Infrared Spectroscopy | Characteristic bands for C-H, C=C, C=N, and C-Cl bonds. |
Experimental Protocols
Synthesis of this compound from (4,6-Dichloropyridin-3-yl)methanol
-
Materials: (4,6-Dichloropyridin-3-yl)methanol, thionyl chloride, dichloromethane, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add thionyl chloride to the stirred solution at room temperature.
-
Stir the reaction mixture for a specified time to ensure complete conversion.
-
Cool the reaction mixture and carefully wash with saturated aqueous sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.[1]
-
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electron ionization or electrospray ionization).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
-
-
Infrared Spectroscopy:
-
Prepare the sample for analysis (e.g., as a thin film, KBr pellet, or in solution).
-
Acquire the IR spectrum using an FT-IR spectrometer.
-
Analyze the positions and intensities of the absorption bands to identify the functional groups present.
-
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and validation of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The successful synthesis and validation of this compound are crucial for its application in further chemical transformations. This guide has provided a comparative overview of two synthetic strategies and has detailed the essential spectroscopic techniques for rigorous characterization. By following the outlined protocols and understanding the principles behind the spectroscopic data, researchers can confidently produce and validate this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
A Comparative Guide to Purity Assessment of Synthesized 2,4-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of each component is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2,4-Dichloro-5-(chloromethyl)pyridine, a key building block in the development of various therapeutic agents. The structural integrity and purity of this intermediate directly influence the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1][2]
The Critical Role of Purity in Drug Development
The presence of impurities in a starting material like this compound can have significant downstream consequences.[1] Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, in the chlorination of pyridine derivatives, common impurities include isomers and over-chlorinated species, which can be challenging to separate and may introduce unwanted reactivity in subsequent reactions.[3] Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of the synthesized intermediate.[4][5]
Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment depends on several factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. Here, we compare three powerful techniques for the analysis of this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, excellent quantitation, widely applicable. | Requires chromophoric analytes for UV detection, may not identify all impurities without a reference standard. |
| GC-MS | Separation of volatile compounds followed by ionization and mass-based detection. | Quantitative purity (area %), identification of volatile impurities, structural information from fragmentation. | High sensitivity, excellent for volatile and semi-volatile compounds, provides molecular weight and fragmentation data. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. |
| NMR | Nuclear spin transitions in a magnetic field. | Structural elucidation, identification and quantification of impurities with unique signals. | Provides detailed structural information, can be quantitative (qNMR), non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentration. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates due to its high resolving power and quantitative accuracy.[4][5][6] For this compound, a reversed-phase HPLC method is typically employed.
Causality of Method Development Choices
The selection of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar compounds like chlorinated pyridines. A mobile phase gradient of acetonitrile and water allows for the effective elution of the target compound while separating it from potential impurities with different polarities. UV detection is suitable as the pyridine ring is a chromophore.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound.[7] The mass spectrometer provides structural information through fragmentation patterns, aiding in the identification of unknown impurities.[8]
Causality of Method Development Choices
A non-polar capillary column is suitable for the separation of chlorinated aromatic compounds. A temperature gradient is employed to ensure the elution of compounds with a range of boiling points. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for impurity identification. The characteristic isotopic pattern of chlorine-containing fragments is a key diagnostic tool.[9][10]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL (splitless).
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of other peaks to identify potential impurities by comparing their fragmentation patterns with known spectra or by interpreting the fragmentation. Purity is estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds and can also be used for purity assessment.[11][12][13][14] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Causality of Method Development Choices
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts. ¹H NMR will show distinct signals for the aromatic protons and the chloromethyl protons, while ¹³C NMR will provide information on the carbon skeleton. The presence of impurity signals can indicate the level of purity.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% TMS.
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Typical ¹H NMR parameters: 32 scans, relaxation delay of 1 s.
-
Typical ¹³C NMR parameters: 1024 scans, relaxation delay of 2 s.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.
-
Analyze the chemical shifts and coupling constants to confirm the structure of this compound.
-
Look for any unexpected signals, which may indicate the presence of impurities. The relative integrals of impurity signals can provide a semi-quantitative measure of their concentration.
-
Expected ¹H NMR signals for this compound (predicted):
-
Aromatic protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).
-
Chloromethyl protons: A singlet for the CH₂Cl group (δ 4.5-5.0 ppm).
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a multi-faceted analytical approach.
-
For routine quality control and quantitative purity determination, HPLC is the method of choice due to its robustness, precision, and high-throughput capabilities.
-
To identify and quantify volatile and semi-volatile impurities, GC-MS is essential, providing valuable structural information.
-
For unambiguous structural confirmation and identification of major impurities, NMR spectroscopy is unparalleled.
For comprehensive characterization and to ensure the highest quality of this compound for drug development, a combination of these techniques is recommended. This integrated approach provides a self-validating system, ensuring the reliability and reproducibility of the analytical results.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. asianpubs.org [asianpubs.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 14. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Mechanistic Guide to the Reactions of 2,4-Dichloro-5-(chloromethyl)pyridine
For the discerning researcher in synthetic chemistry, 2,4-Dichloro-5-(chloromethyl)pyridine is a versatile yet challenging building block. Its utility stems from the presence of three distinct reactive chlorine centers, each offering a handle for molecular elaboration. However, this trifecta of reactivity also presents a significant challenge in chemoselectivity. This guide provides an in-depth mechanistic comparison of the key reaction pathways involving this substrate, offering field-proven insights and experimental frameworks to enable researchers to predictably control reaction outcomes.
The Molecular Architecture: Understanding the Competing Reactive Sites
This compound, with a molecular weight of 196.46 g/mol , possesses three potential sites for nucleophilic substitution: the chlorine atoms at the C2 and C4 positions of the pyridine ring, and the chlorine on the exocyclic methyl group.[1][2][3] The reactivity of these sites is not equivalent and is governed by distinct electronic and steric factors.
-
C4-Cl and C2-Cl (Aromatic Halides): The pyridine ring is an electron-deficient aromatic system. This inherent electron deficiency is exacerbated by the electronegativity of the nitrogen atom, making the ring carbons susceptible to Nucleophilic Aromatic Substitution (SNAr) . The C4 position (para to the nitrogen) and C2 position (ortho to the nitrogen) are the most activated sites.
-
CH₂Cl (Benzylic-type Halide): The chloromethyl group is analogous to a benzylic halide. It is a primary alkyl halide and is primed for substitution via a bimolecular nucleophilic substitution (SN2) mechanism.
The central challenge and synthetic opportunity lie in selectively targeting one of these positions in the presence of the others.
The Dichotomy of Mechanisms: SNAr vs. SN2 Pathways
The choice of nucleophile and reaction conditions dictates the mechanistic pathway and, consequently, the final product. We will now compare these two dominant mechanisms in the context of this substrate.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The substitution of the ring chlorides proceeds via the classical two-step addition-elimination SNAr mechanism. This pathway is particularly relevant for pyridines and other electron-poor heterocycles.[4]
Mechanism Causality:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient ring carbon (C2 or C4), breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, a competent leaving group, to yield the substituted pyridine.[5]
The stability of the Meisenheimer complex is the critical factor determining the reaction rate and regioselectivity.
Mandatory Visualization: SNAr Mechanism & Regioselectivity
Caption: SNAr mechanism showing favored C4 attack.
Expertise & Experience: The Regioselectivity Rationale
Experimental evidence overwhelmingly shows that the initial nucleophilic substitution occurs at the C4 position . This preference is kinetically controlled and rooted in the electronic stabilization of the intermediate. When a nucleophile attacks C4, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative ring nitrogen through resonance. This provides significant stabilization, lowering the activation energy for this pathway. In contrast, attack at the C2 position does not permit this direct resonance delocalization onto the nitrogen atom, resulting in a less stable intermediate and a slower reaction rate.[5] This principle is a cornerstone of pyridine chemistry.
While the 5-(chloromethyl) group is weakly electron-withdrawing, its influence is minor compared to the powerful directing effect of the ring nitrogen. Its primary role is steric, which is minimal for the unhindered C4 position.
SN2 Substitution on the Chloromethyl Group
This pathway is a classic example of a concerted, bimolecular substitution, common for primary alkyl halides.
Mechanism Causality: The nucleophile attacks the carbon atom of the CH₂Cl group from the backside relative to the C-Cl bond. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
Mandatory Visualization: SN2 Mechanism
Caption: Concerted SN2 attack at the chloromethyl group.
Expertise & Experience: SN2 vs. SNAr Reactivity
The chloromethyl group's reactivity is comparable to that of benzyl chloride. The adjacent pyridine ring can stabilize the transition state through π-system interaction. This pathway is generally favored by "softer," less basic nucleophiles (e.g., I⁻, CN⁻, RS⁻) under milder conditions, which are not potent enough to readily engage in the higher activation energy SNAr pathway on the deactivated ring.
A Comparative Guide to Achieving Chemoselectivity
The key to unlocking the synthetic potential of this compound is the strategic control of reaction conditions to favor one mechanism over the other. The following table compares the experimental approaches.
| Parameter | Selective SNAr at C4 | Selective SN2 at CH₂Cl | Mechanistic Rationale |
| Nucleophile Type | Hard, basic nucleophiles (NaOR, R₂NH, H₂NNH₂) | Soft, non-basic nucleophiles (NaI, KCN, NaSR) | Hard nucleophiles have high charge density and prefer to attack the hard carbon centers of the aromatic ring. Soft nucleophiles have more diffuse orbitals that overlap more effectively with the σ* orbital of the C-Cl bond in the SN2 transition state. |
| Temperature | Room temperature to elevated (e.g., 50-100 °C) | Low to moderate (e.g., 0 °C to room temp) | The SNAr reaction has a higher activation energy due to the initial disruption of aromaticity. Higher temperatures provide the necessary energy to overcome this barrier. SN2 reactions on benzylic-type halides are often facile at lower temperatures. |
| Solvent | Polar aprotic (DMF, DMSO) or protic (EtOH, H₂O) | Polar aprotic (Acetone, Acetonitrile, DMF) | Polar aprotic solvents are ideal for SN2 as they solvate the cation but leave the nucleophile "naked" and highly reactive. For SNAr, the solvent must be able to stabilize the charged Meisenheimer complex. |
| Competing Reactions | Potential for SN2 at higher temperatures if the nucleophile is also soft (e.g., some amines). | Minimal SNAr, as conditions are typically too mild. | This highlights the importance of temperature control. Heating a reaction with a soft nucleophile might provide enough energy to initiate the slower SNAr pathway, leading to product mixtures. |
Validated Experimental Protocols
The following protocols serve as self-validating systems, designed to favor a specific mechanistic outcome. Researchers should always monitor reaction progress via TLC or LC-MS to confirm consumption of starting material and formation of the desired product.
Protocol 1: Selective SNAr Substitution at C4 with an Amine
This protocol is analogous to procedures for other activated dichloropyridines.[5]
-
Setup: To a stirred solution of this compound (1.0 eq) in ethanol (0.2 M), add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Stir the reaction mixture at 60 °C. The causality for heating is to provide sufficient activation energy for the formation of the Meisenheimer intermediate.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective SN2 Substitution at the Chloromethyl Group (Finkelstein Reaction)
This protocol uses a classic SN2 approach to exchange the chloride for an iodide.
-
Setup: Dissolve this compound (1.0 eq) in acetone (0.25 M). Add sodium iodide (NaI) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. The choice of acetone as a solvent is critical; sodium chloride is insoluble in acetone, and its precipitation drives the reaction equilibrium toward the product according to Le Châtelier's principle.
-
Monitoring: Monitor the formation of the NaCl precipitate and the consumption of starting material by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated NaCl.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,4-dichloro-5-(iodomethyl)pyridine is often of sufficient purity for subsequent steps or can be further purified by chromatography.
Mandatory Visualization: Decision Workflow for Selective Substitution
Caption: Decision workflow for achieving chemoselectivity.
Conclusion
The reactivity of this compound is a classic case study in competitive, mechanism-driven synthesis. A thorough understanding of the electronic factors governing SNAr reactions on the pyridine ring and the kinetic principles of SN2 reactions on the side chain is paramount. By carefully selecting nucleophiles and controlling reaction conditions, particularly temperature, researchers can navigate these competing pathways to selectively functionalize the desired position. The protocols and mechanistic rationale provided herein offer a robust framework for the reliable and predictable use of this important synthetic intermediate.
References
- 1. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]
- 2. CAS 73998-96-6 | this compound - Synblock [synblock.com]
- 3. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Computational and Theoretical Analysis of 2,4-Dichloro-5-(chloromethyl)pyridine
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of key chemical intermediates is paramount. 2,4-Dichloro-5-(chloromethyl)pyridine is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparative analysis of this molecule, leveraging computational and theoretical methodologies to elucidate its properties. While direct computational studies on this specific molecule are not extensively published, we can construct a robust theoretical framework by comparing it with closely related analogs for which experimental and computational data are available.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a substituted pyridine derivative featuring two chlorine atoms on the pyridine ring and a chloromethyl group. This substitution pattern imparts a unique reactivity profile, making it a valuable precursor in organic synthesis. Pyridine and its derivatives are fundamental components in many biologically active molecules, and understanding the influence of substituents on the pyridine ring is crucial for designing novel compounds with desired properties. Computational chemistry offers powerful tools to predict and analyze these properties at a molecular level, guiding synthetic efforts and accelerating research.
Computational Methodologies: A Primer on Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a leading computational method for studying the properties of organic molecules due to its balance of accuracy and computational cost. For molecules like dichloropyridine derivatives, DFT calculations are instrumental in determining optimized geometries, vibrational frequencies (for predicting IR and Raman spectra), and a host of electronic properties.[1][2]
A typical and effective approach for calculations on this class of molecules involves the B3LYP functional with a 6-311+G(d,p) basis set. This level of theory has been shown to provide reliable results for the geometries and vibrational spectra of substituted pyridines.[1]
Experimental Protocol: A Generalized DFT Workflow
-
Molecule Building and Initial Optimization: Construct the 3D structure of this compound using a molecular modeling software. Perform an initial geometry optimization using a faster, lower-level theory (e.g., a semi-empirical method or a smaller basis set).
-
High-Level Geometry Optimization: Using the pre-optimized structure, perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This step aims to find the lowest energy conformation of the molecule.
-
Frequency Calculation: At the same level of theory, perform a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results provide the predicted infrared (IR) and Raman vibrational frequencies.
-
Electronic Property Calculation: From the optimized geometry, calculate various electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Data Analysis: Analyze the output files to extract the desired data. Compare the calculated properties with available experimental data for the same or analogous molecules to validate the computational model.
References
- 1. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5-(chloromethyl)pyridine
Introduction: 2,4-Dichloro-5-(chloromethyl)pyridine is a key heterocyclic intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility, however, is matched by its significant hazardous properties. As researchers and drug development professionals, our responsibility extends beyond synthesis to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. This guide provides a procedural framework grounded in safety and regulatory compliance for managing this compound waste, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and Immediate Safety Imperatives
A thorough understanding of the hazards associated with this compound is foundational to its safe handling and disposal. This compound is not merely a chemical irritant; it is classified as a corrosive and acutely toxic substance.[1][2][3] Failure to adhere to strict safety protocols can result in severe injury.
Core Hazards:
-
Acute Toxicity: The compound is harmful if swallowed or inhaled.[3][4][5]
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][3][6] Direct contact can lead to chemical burns, and in the case of eye contact, permanent damage including blindness is a significant risk.[2][6]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[4][5]
Hazard Classification Summary
| Hazard Classification (GHS) | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][5] |
| Skin Corrosion / Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][5] |
| Serious Eye Damage / Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation[5][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |
Essential Personal Protective Equipment (PPE) & Engineering Controls
Given the severe corrosive nature of this compound, standard laboratory PPE is insufficient. All handling, including preparation for disposal, must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.[8]
-
Hand Protection: Use butyl rubber or polyvinyl alcohol (PVA) gloves. Nitrile gloves are not recommended as they may offer insufficient protection against chlorinated compounds.[8] Always inspect gloves before use and use proper removal techniques.[7]
-
Eye Protection: Chemical safety goggles in conjunction with a full-face shield are mandatory.[5][7]
-
Body Protection: A fully-buttoned lab coat is required. For tasks with a higher risk of splashing, such as spill cleanup, a PVC apron should be worn over the lab coat.[6]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible, within a 10-second travel distance of the work area.[8]
Part 2: Emergency Protocols for Spills and Exposures
Pre-planning for accidental releases is a critical component of safe laboratory operations.[9] The immediate response to a spill or exposure can significantly alter the outcome.
Personnel Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing, shoes, and jewelry while using an emergency safety shower.[1][10] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[5][9][11] Seek immediate medical attention.[1]
-
Eye Contact: Flush the eyes continuously with running water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation.[1][7][10][11] Remove contact lenses if present and easy to do so.[5] This is a medical emergency; seek immediate professional medical evaluation.[1]
-
Inhalation: Move the affected person to fresh air immediately.[3][5][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[5][7] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water and seek immediate medical attention.[1][5]
Spill Management Protocol
-
Small Spill (Contained within a fume hood):
-
Ensure all appropriate PPE is worn.
-
Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or earth.[8][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or shovel the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[5][6] Avoid any actions that generate dust.[4][6]
-
Decontaminate the area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate all personnel from the immediate area immediately.[5][9]
-
If safe to do so, secure the area to prevent re-entry.
-
From a safe location, notify your institution's emergency services (e.g., Environmental Health & Safety) and/or call 911.[8][9][10]
-
Provide the dispatcher with the chemical name, quantity spilled, location, and any known hazards.[10]
-
Part 3: Systematic Disposal Procedures
The disposal of this compound is strictly regulated. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[1][5] Improper disposal can lead to environmental contamination and significant legal and financial penalties. The guiding principle is that all waste containing this compound must be treated as hazardous waste.[6]
Step 1: Waste Characterization and Segregation
Properly characterizing the waste stream is the first critical step.
-
Unused/Surplus Product: Keep the chemical in its original, clearly labeled container.
-
Contaminated Labware: This includes items like pipette tips, gloves, and absorbent materials from spill cleanup. These must be collected separately.
-
Aqueous Solutions: While the material has low water solubility, any contaminated aqueous waste must be collected.[1]
-
Organic Solvent Solutions: Solutions of the compound in organic solvents must be collected in a compatible, sealed waste container.
All waste streams must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][8]
Step 2: Waste Collection and Labeling
-
Container Selection: Use only compatible, sealable, and airtight waste containers. High-density polyethylene (HDPE) or other suitably resistant containers are appropriate.[8][9] Ensure the container is in good condition, free from leaks or damage.[12]
-
Labeling: Immediately upon adding the first quantity of waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive")
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[8][12] The container should be kept closed at all times except when adding waste.[4]
Step 3: Final Disposal Pathway
The required method for disposal is through a licensed and certified professional waste disposal company.[5] These companies have the necessary permits and equipment to handle and treat this type of hazardous material in compliance with all local, state, and federal regulations.[1][6]
The most common and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers.[7][13][14] This is because combustion can produce toxic and corrosive byproducts such as hydrogen chloride, phosgene, and nitrogen oxides, which must be neutralized by the scrubber system.[6][15]
Disposal Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. cohizon.com [cohizon.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-(chloromethyl)pyridine
As researchers dedicated to advancing drug development, our work necessitates the use of highly reactive and specialized chemical intermediates. 2,4-Dichloro-5-(chloromethyl)pyridine is one such compound, valued for its role in synthesizing more complex molecules. However, its utility is matched by its significant hazardous properties. This guide provides an essential framework for its safe handling, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Adherence to these protocols is non-negotiable for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a corrosive solid that poses multiple acute health risks.[1][2] Understanding the specific nature of these threats is the foundation for selecting and using Personal Protective Equipment (PPE) correctly. The chemical's primary dangers are not abstract; they are direct threats that each piece of your PPE is designed to counter. Accidental ingestion may be harmful or fatal, and the compound can cause severe chemical burns to the mouth and gastrointestinal tract.[1]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity, Category 4 | Harmful if swallowed. | [3] |
| Skin Corrosion, Category 1B | Causes severe skin burns and eye damage. | [3] |
| Serious Eye Damage, Category 1 | Causes serious, potentially irreversible eye damage. | [3] |
| Respiratory & Skin Sensitization | May cause allergy, asthma-like symptoms, or breathing difficulties if inhaled, and may cause an allergic skin reaction. | [1][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3][5] |
The substance is also combustible and can release toxic gases such as carbon monoxide, phosgene, and hydrogen chloride upon combustion.[1] Furthermore, it reacts with certain metals like mild or galvanized steel to produce hydrogen gas, which can form an explosive mixture with air.[1] This comprehensive threat profile dictates a multi-faceted approach to PPE.
The Core Directive: Mandatory PPE Ensemble
Every interaction with this compound demands a specific and complete PPE ensemble. This is not a matter of choice but a mandatory protocol grounded in the chemical's corrosive and sensitizing properties.
Tier 1: Primary Barrier Protection
This level of PPE is required for all handling activities, from weighing small quantities to preparing solutions.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield. | The compound causes severe, potentially blinding eye damage.[1][2] Goggles protect against dust and splashes, while the face shield provides a secondary barrier for the entire face. |
| Hand Protection | Elbow-length PVC or equivalent chemical-resistant gloves.[1] | Prevents severe chemical burns upon direct contact.[1] Glove selection must consider breakthrough time (BTT): >60 mins for brief contact, >240 mins for prolonged or repeated contact.[1] |
| Body Protection | A fully-buttoned laboratory coat and a PVC apron. | Protects skin on the arms and torso from accidental spills and dust. The apron adds a layer of chemical-resistant protection over the primary lab coat.[1] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Local exhaust ventilation is the primary means of controlling inhalation exposure to irritating and sensitizing dust.[1][5] |
Tier 2: Enhanced Respiratory Protection
If engineering controls like a fume hood are non-functional or in situations with a high potential for aerosolization (e.g., large-scale spill cleanup), respiratory protection is essential.
-
Requirement : A NIOSH or CEN-approved air-purifying respirator with a particulate filter (P95 or P100) is necessary.[1][2][6]
-
Causality : The material is a respiratory irritant and a potential sensitizer.[1][3] Inhaling the dust can cause immediate irritation and may lead to long-term conditions like Reactive Airways Dysfunction Syndrome (RADS) after a significant exposure.[1]
Operational Plan: A Step-by-Step Protocol
Safe handling is a process, not a single action. This workflow integrates PPE use into the entire lifecycle of the chemical in the lab, from preparation to disposal.
PPE Selection and Donning Workflow
The following diagram outlines the critical path for ensuring you are properly protected before handling begins.
Caption: PPE workflow from pre-operational checks to post-handling decontamination.
Procedural Steps
-
Pre-Handling:
-
Handling:
-
Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood to prevent the release of dust into the lab environment.[5][9]
-
Avoid any actions that could generate dust, such as vigorous scraping or pouring from a height.[1][5]
-
Use tools (spatulas, scoops) to avoid direct hand contact, even when gloved.
-
-
Post-Handling (Doffing PPE):
-
The removal of PPE is a critical step to prevent cross-contamination.
-
First, remove gloves using a proper technique where you do not touch the outer surface with your bare hands.[6][8]
-
Next, remove your face shield and goggles, followed by your apron and lab coat.
-
Immediately wash your hands and forearms thoroughly with soap and water.[5][8]
-
Emergency & Disposal Plans
Preparedness is your most effective tool in an emergency. All personnel must be familiar with these procedures before beginning work.
Emergency Response Protocol
| Exposure Type | Immediate Action Required |
| Eye Contact | Immediately hold eyelids apart and flush the eyes continuously with an eyewash station for at least 15 minutes.[2][3][10] Seek immediate medical attention. |
| Skin Contact | Move to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[10] While rinsing, remove all contaminated clothing and shoes.[1][3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for emergency medical services.[1][3][11] |
| Minor Spill (in fume hood) | Wearing full PPE, use a dry, inert absorbent material like sand or vermiculite to cover the spill.[5][12] Carefully sweep the material into a designated, labeled hazardous waste container. Do not use water.[1][5] |
| Major Spill (outside fume hood) | Evacuate the immediate area. Alert colleagues and emergency responders. Do not attempt to clean it up without specialized training and equipment.[9] |
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations.
-
Chemical Waste : All unused product and reaction waste must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9] Do not mix with other waste streams.[8]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.[1][5] Place them in a suitable, labeled container for disposal.[1]
-
Disposal Vendor : All waste must be handled and disposed of by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][5][6]
By integrating this comprehensive safety and handling protocol into your daily operations, you build a system of self-validating safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. capotchem.com [capotchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cohizon.com [cohizon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
